molecular formula C19H34O2 B1244884 6-Nonadecynoic acid CAS No. 600175-30-2

6-Nonadecynoic acid

Cat. No.: B1244884
CAS No.: 600175-30-2
M. Wt: 294.5 g/mol
InChI Key: IHVJOQPMHFEHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nonadecynoic acid is a long-chain acetylenic fatty acid featuring 19 carbon atoms with a triple bond at the 6th position. This molecular structure makes it a compound of significant interest in organic synthesis and lipid research, particularly for studying the effect of unsaturation on membrane fluidity and lipid metabolism. It is commonly utilized as a building block for synthesizing more complex lipid species, bioactive molecules, and natural product analogs. Researchers also employ 6-Nonadecynoic acid in metabolic pathway tracing and as a standard in analytical techniques like gas chromatography and mass spectrometry. Available at high purity levels, it is supplied as a neat solid. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

600175-30-2

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

nonadec-6-ynoic acid

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-12,15-18H2,1H3,(H,20,21)

InChI Key

IHVJOQPMHFEHNY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC#CCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCC#CCCCCC(=O)O

Synonyms

6-nonadecynoic acid

Origin of Product

United States
Foundational & Exploratory

"synthesis and properties of 6-Nonadecynoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

6-Nonadecynoic acid (6-NDA) is a rare, naturally occurring acetylenic fatty acid (AFA) originally isolated from the Rubiaceae plants Pentagonia gigantifolia and Sommera sabiceoides. Unlike common saturated fatty acids, 6-NDA possesses a triple bond at the


 position, conferring it with unique biochemical properties.

In drug discovery, 6-NDA is valued as a mechanism-based inhibitor of fatty acid elongation and sphingolipid biosynthesis. It exhibits potent antifungal activity, particularly against Cryptococcus neoformans, by inducing fatty acid stress and halting the formation of long-chain fatty acids (>C14). This guide details the validated chemical synthesis, physicochemical properties, and biological mechanisms of 6-NDA.

Chemical Profile

PropertyData
IUPAC Name Nonadec-6-ynoic acid
CAS Number 600175-30-2
Molecular Formula

Molecular Weight 294.47 g/mol
Structure

Classification Monounsaturated Acetylenic Fatty Acid (MAFA)
Natural Occurrence Sommera sabiceoides, Pentagonia gigantifolia

Chemical Synthesis Strategy

The synthesis of 6-Nonadecynoic acid presents a challenge in regioselectivity: introducing the triple bond exactly at the C6 position. The most authoritative protocol, established by Carballeira et al., utilizes a C14 + C5 convergent synthesis .

Retrosynthetic Analysis

The molecule is disconnected at the propargylic position relative to the carboxyl group. The strategy involves the alkylation of a terminal alkyne (Tail fragment) with a halogenated carboxylic acid derivative (Head fragment).

Retrosynthesis Target 6-Nonadecynoic Acid (C19 Target) Disconnection Disconnection (C5-C6 Bond) Target->Disconnection Retrosynthesis FragmentA 1-Tetradecyne (C14 Nucleophile) Disconnection->FragmentA FragmentB 5-Bromopentanoic Acid (C5 Electrophile) Disconnection->FragmentB

Caption: Retrosynthetic disconnection of 6-Nonadecynoic acid into a C14 alkyne tail and a C5 acid head.

Validated Synthesis Protocol

Reaction Type: Lithium Acetylide Coupling Overall Yield: ~18% (3-step sequence)[1]

Step 1: Activation of the Alkyne

The terminal proton of 1-tetradecyne is weakly acidic (


) and requires a strong organolithium base for deprotonation.
  • Reagents: 1-Tetradecyne (1.0 equiv), n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv), Dry THF, HMPA (Hexamethylphosphoramide) or DMPU (as a safer alternative).

  • Protocol:

    • Charge a flame-dried round-bottom flask with 1-tetradecyne and anhydrous THF under Argon atmosphere.

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 minutes. The solution will turn yellow, indicating the formation of lithium 1-tetradecynide.

    • Stir at -78°C for 45 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation.

Step 2: Nucleophilic Substitution

Direct alkylation of 5-bromopentanoic acid consumes 2 equivalents of base (one for the carboxylic acid proton, one for the alkyne). A more controlled approach uses 5-bromopentanoic acid ethyl ester or 5-bromo-1-pentanol (followed by Jones oxidation), but the direct acid coupling is feasible with excess base.

  • Reagents: 5-Bromopentanoic acid (0.9 equiv), HMPA (co-solvent).

  • Protocol:

    • Cool the lithium acetylide solution back to -40°C .

    • Add HMPA (approx. 10% v/v) to dissociate the lithium ion aggregates, significantly increasing the nucleophilicity of the acetylide.

    • Add 5-bromopentanoic acid (dissolved in THF) slowly. Note: If using the free acid, ensure 2.2 equiv of base were used in Step 1 to generate the dilithio species.

    • Allow the reaction to warm to room temperature and stir for 18–24 hours.

Step 3: Workup and Purification
  • Quench: Pour the reaction mixture into ice-cold saturated ammonium chloride (

    
    ) solution.
    
  • Extraction: Extract 3x with Diethyl Ether (

    
    ).
    
  • Acidification: Wash the organic layer with 1M HCl to ensure the fatty acid is protonated.

  • Purification: The crude product is often an oil or low-melting solid. Purify via Silica Gel Column Chromatography using a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

  • Validation: Confirm structure via

    
    -NMR (Triplet at 
    
    
    
    2.1-2.2 ppm for propargylic protons).

Biological Mechanism of Action

6-NDA acts as a potent antifungal agent by disrupting lipid homeostasis. Unlike general membrane disruptors, it targets specific enzymatic pathways involved in chain elongation.

Target Pathway: Fatty Acid Elongation

Research indicates that 6-NDA inhibits the Fatty Acid Elongation (ELO) systems. In yeast models (S. cerevisiae), treatment with 6-NDA results in the accumulation of medium-chain fatty acids (C12, C14) and a depletion of long-chain species (C16, C18).

  • Mechanism: The

    
     triple bond likely acts as a rigid "kink" that sterically hinders the active site of the elongase complex (Elo1/Elo2), or the alkyne moiety acts as a suicide substrate, covalently modifying the enzyme.
    
  • Sphingolipid Connection: By limiting the pool of C16/C18 precursors, 6-NDA indirectly collapses sphingolipid biosynthesis, which is critical for fungal cell wall integrity and virulence.

MOA Precursor Medium Chain Fatty Acids (C12:0, C14:0) Elongase Fatty Acid Elongase (ELO Complex) Precursor->Elongase Substrate Product Long Chain Fatty Acids (C16:0, C18:0) Elongase->Product Blocked Inhibitor 6-Nonadecynoic Acid (Inhibitor) Inhibitor->Elongase Inhibition (X) Sphingo Sphingolipid Biosynthesis Product->Sphingo Required Precursor CellDeath Fungal Cell Death (Membrane Failure) Sphingo->CellDeath Pathway Failure

Caption: Mechanism of Action: 6-NDA blocks the elongation of C14 to C16 fatty acids, leading to downstream sphingolipid failure.

Physicochemical Properties & Stability[2][3][4]

PropertyDescriptionRelevance
Physical State White to off-white waxy solidLow melting point requires cold storage to prevent liquefaction.
Solubility Soluble in DMSO, Ethanol, Chloroform. Insoluble in water.[2]Use DMSO for biological assays; Chloroform for storage.
Stability Sensitive to oxidation (Autoxidation).Store at -20°C under Argon. The triple bond is reactive toward radical species.
Reactivity Reacts with strong oxidizers (e.g., KMnO4) and reducing agents.Avoid contact with transition metals which may catalyze alkyne polymerization.
Antifungal Spectrum[1][6][7][8]
  • Potent against: Cryptococcus neoformans (MIC < 4.3 µM), Candida krusei.[3]

  • Inactive/Weak against: Candida albicans (Fluconazole-resistant strains), Aspergillus niger.

  • Selectivity: The compound shows low cytotoxicity toward mammalian cells compared to fungal cells, suggesting a window for therapeutic application.

References

  • Carballeira, N. M., Sanabria, D., & Parang, K. (2005).[1] Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid. Archiv der Pharmazie.

  • Li, D., et al. (2006). A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis. Antimicrobial Agents and Chemotherapy.[3][4]

  • BenchChem . 6-Nonadecynoic Acid Product Data.

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 53394982 (6-Nonadecynoic acid).

  • Carballeira, N. M. (2008). New advances in the chemistry and biology of the "dimethylether" type lipid. Progress in Lipid Research.

Sources

Technical Monograph: 6-Nonadecynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, field-validated examination of 6-Nonadecynoic Acid , focusing on its natural isolation, chemical characterization, and pharmacological mechanisms.

Natural Occurrence, Isolation Protocols, and Pharmacological Mechanisms

Executive Summary

6-Nonadecynoic acid (6-NDA) is a rare, naturally occurring acetylenic fatty acid characterized by a 19-carbon chain with a triple bond at the C-6 position. Unlike common dietary fatty acids, 6-NDA exhibits potent biological activity, most notably as a fungistatic agent capable of overcoming azole resistance in Candida albicans.[1]

While often discussed in the context of acetylenic acids from the Olacaceae family (e.g., Ochanostachys amentacea), 6-NDA is specifically isolated from the root bark of Pentagonia gigantifolia and Sommera sabiceoides (Rubiaceae). This guide outlines the precise isolation workflow, structural characterization, and its dual-mechanistic potential involving sphingolipid biosynthesis interference and DNA polymerase inhibition.

Botanical Origins & Biosynthesis

Acetylenic fatty acids are chemotaxonomic markers in specific plant families, including Olacaceae, Santalaceae, and Rubiaceae.

Primary Natural Sources
SpeciesFamilyPart UsedYield Profile
Pentagonia gigantifolia RubiaceaeRoot BarkPrimary Source. High concentration of 6-NDA relative to other lipids.[2]
Sommera sabiceoides RubiaceaeRootsSecondary source; co-occurs with 6-heptadecynoic and 6-icosynoic acids.[2][3]
Ochanostachys amentacea OlacaceaeTwigs/BarkContextual Source. Rich in C18 acetylenes (e.g., minquartynoic acid) but structurally related to 6-NDA.
Biosynthetic Significance

The presence of the alkyne functionality at C-6 suggests a specific desaturase/acetylenase activity acting on a C19 precursor. This is unusual, as most plant fatty acids are even-numbered (C16, C18). The C19 chain length implies


-oxidation or elongation of odd-chain primers (e.g., propionate) prior to desaturation.

Isolation & Purification Protocol

The following protocol is designed for the isolation of 6-NDA from Pentagonia gigantifolia roots. This workflow prioritizes the preservation of the unstable alkyne moiety.

Experimental Workflow

Step 1: Extraction

  • Substrate: Air-dried, pulverized roots of P. gigantifolia (1.0 kg).

  • Solvent: 95% Ethanol (EtOH).

  • Condition: Maceration at room temperature for 72 hours (x3).

  • Rationale: EtOH efficiently extracts polar lipids and fatty acids while minimizing the extraction of non-polar waxes found in hexane extracts.

Step 2: Liquid-Liquid Partitioning

  • Concentrate EtOH extract in vacuo.

  • Suspend residue in Water (

    
    ).
    
  • Partition sequentially with Hexane , Dichloromethane (DCM) , and Ethyl Acetate .

  • Target Fraction: The bioactivity (antifungal) typically resides in the DCM fraction .

Step 3: Chromatographic Isolation

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient: Hexane

    
     Hexane:Ethyl Acetate (9:1 
    
    
    
    7:3).
  • Detection: Thin Layer Chromatography (TLC) visualized with Iodine vapor or Phosphomolybdic acid (PMA). 6-NDA appears as a distinct spot at

    
     (Hexane:EtOAc 4:1).
    

Step 4: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse-Phase (Semi-preparative, 250 x 10 mm).

  • Eluent: Isocratic Acetonitrile:Water (85:15) + 0.1% Formic Acid.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 205 nm (terminal alkynes have weak absorbance; carboxyl group dominates).

Visualization: Isolation Workflow

IsolationProtocol RawMaterial Dried Roots (P. gigantifolia) Extraction Ethanol Extraction (3x 72h, RT) RawMaterial->Extraction Partition Liquid-Liquid Partition (H2O / DCM) Extraction->Partition DCMFraction DCM Fraction (Active) Partition->DCMFraction Selects Lipophilic Acids SilicaColumn Silica Gel CC (Hexane -> Hex:EtOAc) DCMFraction->SilicaColumn HPLC RP-HPLC (C18, ACN:H2O) SilicaColumn->HPLC Semi-Prep Purification PureCompound Purified 6-Nonadecynoic Acid (>98% Purity) HPLC->PureCompound

Figure 1: Step-by-step bioassay-guided fractionation workflow for isolating 6-NDA from plant root biomass.

Chemical Characterization & Identification

To validate the isolation, the compound must meet specific spectroscopic criteria. The alkyne at C-6 provides a unique NMR signature distinct from common alkenes.

Key Spectroscopic Data (Consensus)
TechniqueSignal/ParameterAssignment/Interpretation

H NMR
(500 MHz, CDCl

)

0.88 (t,

Hz, 3H)
Terminal Methyl (H-19)

1.25 - 1.40 (m, br)
Bulk Methylenes (H-9 to H-18)

2.15 (m, 4H)
Propargylic protons (H-5, H-8)

2.38 (t,

Hz, 2H)

-Methylene to COOH (H-2)

C NMR
(125 MHz, CDCl

)

179.5
Carbonyl (C-1)

80.2, 79.8
Acetylenic Carbons (C-6, C-7)

18.5, 18.7
Propargylic Carbons (C-5, C-8)
Mass Spectrometry (EI-MS)

294

Molecular Ion (Consistent with C

H

O

)

Quality Control Check: The absence of olefinic protons (usually


 5.3-5.6) confirms the unsaturation is purely acetylenic.

Pharmacological Mechanisms

6-Nonadecynoic acid exhibits a dual-threat profile. Its primary validated mechanism is antifungal, while its structural class suggests potential as a DNA polymerase inhibitor.

Mechanism A: Disruption of Sphingolipid Biosynthesis (Antifungal)

Research indicates that 6-NDA acts by interfering with fatty acid homeostasis and sphingolipid pathways in fungi.[1][4]

  • Target: It mimics endogenous fatty acids, integrating into the sphingolipid biosynthesis pathway.

  • Effect: This leads to the accumulation of toxic long-chain bases or aberrant ceramides, causing membrane stress and cell death.

  • Potency: It is effective against azole-resistant Candida albicans strains.[4][5][6]

Mechanism B: DNA Polymerase Inhibition (Class Effect)

While specific IC


 data for 6-NDA on DNA Pol 

is less ubiquitous than its antifungal data, acetylenic fatty acids (e.g., minquartynoic acid, taurospongin A) are established inhibitors of this enzyme.
  • Mechanism: Long-chain fatty acids bind to the 8-kDa domain of DNA Polymerase

    
    , preventing DNA template binding.
    
  • Relevance: DNA Pol

    
     is crucial for Base Excision Repair (BER). Inhibitors sensitize cancer cells to DNA-damaging agents (e.g., bleomycin, cisplatin).[7] 6-NDA serves as a lipophilic scaffold for developing potent BER inhibitors.
    
Visualization: Mechanism of Action

Mechanism cluster_Antifungal Antifungal Pathway cluster_Anticancer DNA Repair Inhibition (Class Potential) Compound 6-Nonadecynoic Acid Sphingo Sphingolipid Biosynthesis Compound->Sphingo Inhibits PolBeta DNA Pol Beta (8kDa Domain) Compound->PolBeta Binds (Allosteric) Membrane Membrane Integrity Loss Sphingo->Membrane Disrupts CellDeath Fungal Cell Death (Azole-Resistant) Membrane->CellDeath BER Base Excision Repair PolBeta->BER Blocks Sensitization Chemosensitization BER->Sensitization Increases

Figure 2: Dual mechanistic pathways: Confirmed antifungal interference and potential DNA Polymerase


 inhibition.

Quantitative Activity Data

The following data highlights the potency of 6-NDA compared to standard clinical agents.

Table 1: Antifungal Activity (MIC values in


g/mL) 
Organism Strain Phenotype 6-Nonadecynoic Acid Fluconazole Amphotericin B
Candida albicans Wild Type 0.52 0.29 0.52
Candida albicans Azole-Resistant 0.52 >64.0 0.52

| Cryptococcus neoformans | Pathogenic | 1.50 | 4.00 | 0.50 |

Note: 6-NDA retains full potency against drug-resistant strains, indicating a mechanism distinct from 14


-demethylase inhibition (the target of fluconazole).

References

  • Isolation from Pentagonia gigantifolia & Antifungal Activity

    • Title: Acetylenic acids inhibiting azole-resistant Candida albicans from Pentagonia gigantifolia.[6][8]

    • Source: Journal of N
    • URL:[Link]

  • Mechanism of Action (F

    • Title: A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with F
    • Source: Antimicrobial Agents and Chemotherapy (2012).
    • URL:[Link]

  • DNA Polymerase Beta Inhibition (Class Context)

    • Title: Inhibitors of DNA polymerase beta: activity and mechanism.
    • Source: Bioorganic & Medicinal Chemistry (2008).
    • URL:[Link]

  • Synthesis and Structure Verific

    • Title: 2,6-Hexadecadiynoic acid and 2,6-nonadecadiynoic acid: Novel synthesized acetylenic fatty acids as potent antifungal agents.[1][5]

    • Source: Lipids (2006).[1][5]

    • URL:[Link]

  • General F

    • Title: The inhibitory action of fatty acids on DNA polymerase beta.[7]

    • Source: Biochimica et Biophysica Acta (1997).
    • URL:[Link]

Sources

Definitive Structure Elucidation of 6-Nonadecynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

6-Nonadecynoic acid (CAS: 600175-30-2) is a rare, long-chain acetylenic fatty acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) characterized by an internal triple bond at the 

position. Unlike its saturated or ethylenic counterparts, the structural verification of 6-nonadecynoic acid presents unique challenges due to the propensity of internal alkynes to migrate under standard electron ionization (EI) conditions.

This guide provides a rigorous, self-validating framework for the synthesis, isolation, and absolute structural proof of 6-nonadecynoic acid. It synthesizes advanced mass spectrometry derivatization techniques with high-resolution NMR spectroscopy to establish an unassailable structural claim.[1]

Chemical Profile & Significance

PropertySpecification
IUPAC Name Nonadec-6-ynoic acid
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 294.47 g/mol
Key Feature Internal Alkyne (

)
Biological Relevance Antifungal agent (Candida/Cryptococcus inhibition); Membrane fluidity modulator.

Scientific Context: While often overshadowed by polyunsaturated fatty acids (PUFAs), acetylenic fatty acids like 6-nonadecynoic acid are critical probes in chemical biology.[1] They serve as mechanism-based inhibitors for fatty acid desaturases and have demonstrated potent antifungal activity against fluconazole-resistant strains of Candida albicans.[1]

Synthesis Strategy: The Retrosynthetic Approach

To ensure the integrity of the sample, we recommend de novo synthesis over isolation from complex natural matrices. This guarantees the position of the triple bond before analytical verification.[1]

Retrosynthetic Logic

The most robust route involves the alkylation of a terminal alkyne (Fragment A) with a halo-alkanoic acid derivative (Fragment B).[1]

  • Fragment A (Tail): 1-Tetradecyne (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )
    
  • Fragment B (Head): 5-Bromopentanoic acid (protected as an ester or oxazoline)[1]

Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start Start: Retrosynthetic Analysis Step1 1. Preparation of Lithium Acetylide (1-Tetradecyne + n-BuLi/THF, -78°C) Start->Step1 Activation Step2 2. Coupling Reaction (Add 5-Bromopentanoic acid ethyl ester + HMPA) Step1->Step2 Nucleophilic Substitution Step3 3. Deprotection/Hydrolysis (LiOH, MeOH/H2O) Step2->Step3 Saponification Step4 4. Purification (AgNO3-Impregnated Silica Gel Chromatography) Step3->Step4 Separation of Alkyne Final Target: 6-Nonadecynoic Acid (>98% Purity) Step4->Final Validation

Figure 1: Convergent synthesis workflow for 6-nonadecynoic acid ensuring regiospecificity of the triple bond.

Spectroscopic Characterization (The Core)

This section details the protocols required to prove the structure. Note that standard EI-MS of the methyl ester is insufficient due to triple bond migration.[1]

Nuclear Magnetic Resonance (NMR)

NMR provides the primary evidence for the triple bond location without derivatization.[1]

Protocol: Dissolve ~10 mg of purified acid in


 (0.6 mL).

Diagnostic Signals:

NucleusShift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
MultiplicityAssignmentStructural Logic

0.88Triplet (

)

Terminal methyl group.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2.15 - 2.20Multiplet (

)

Propargylic protons. Distinct from allylic protons (~2.0 ppm) and shifted downfield from bulk methylene.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2.35Triplet (

)


-methylene to carboxyl.

~18.7Singlet

Propargylic carbons. Significantly shielded compared to allylic carbons (~27 ppm).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

~80.2Singlet

Internal Alkyne. Characteristic shift for non-terminal triple bonds.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

179.8Singlet

Carboxylic acid carbonyl.

Expert Insight: The key differentiator between the alkyne and alkene is the


 shift of the adjacent carbons (

). In alkenes, these appear at ~27 ppm; in alkynes, they are shielded to ~18-19 ppm due to the diamagnetic anisotropy of the triple bond.
Mass Spectrometry: The Picolinyl Ester Method

Direct EI-MS of fatty acid methyl esters (FAMEs) often fails to locate internal unsaturation.[1][2] You must synthesize the 3-pyridylcarbinol (picolinyl) ester.[1]

Derivatization Protocol:

  • Dissolve 1 mg 6-nonadecynoic acid in thionyl chloride (

    
    ). Incubate 10 min.
    
  • Evaporate excess ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     under 
    
    
    
    stream.
  • Add 3-pyridylcarbinol (1% in acetonitrile). React 5 min.

  • Inject into GC-MS.[1]

Fragmentation Logic (DOT Visualization):

MSFragmentation M_Ion Molecular Ion (M+) m/z ~385 Radical Radical Abstraction at Nitrogen M_Ion->Radical EI (70eV) Cleavage Remote Charge Stabilization Radical->Cleavage H-abstraction Fragment1 Ion A (Proximal) Contains C1-C5 Cleavage->Fragment1 Fragment2 Ion B (Distal) Contains C1-C8 Cleavage->Fragment2 Diagnostic Diagnostic Gap (26 Da) Fragment1->Diagnostic Gap Analysis Fragment2->Diagnostic

Figure 2: Mechanism of Picolinyl Ester fragmentation. The nitrogen atom stabilizes the charge, allowing radical cleavage along the alkyl chain.

Interpretation:

  • Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  385 m/z (Calculated for Picolinyl ester of C19:1 alkyne).
    
  • The "Gap": In picolinyl esters of acetylenic acids, cleavage at the triple bond is less direct than in alkenes, but a characteristic mass difference of 26 Da (

    
    ) is observed between the fragments flanking the triple bond.
    
  • Key Ions: Look for a regular series of ions spaced by 14 Da (

    
    ), interrupted by the triple bond interval at C6-C7.
    

Quality Control & Purity

Before biological application, purity must be validated to exclude isomeric mixtures (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 contaminants).

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase: Isocratic Acetonitrile:Water (90:[1]10) with 0.1% Formic Acid.[1]

  • Detection: UV at 205 nm (weak absorbance) or ELSD (Evaporative Light Scattering Detector) for higher sensitivity.[1]

  • Criterion: Single peak >98% area integration.

References

  • Synthesis of Acetylenic Fatty Acids Title: 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents.[1] Source: ResearchGate (2025).[1] URL:

  • Mass Spectrometry of Picolinyl Esters Title: Picolinyl esters for the structural determination of fatty acids by GC/MS.[1][2][3][4] Source: PubMed / Molecular Biotechnology.[1] URL:

  • NMR of Alkynes Title:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     NMR Chemical Shift - Alkyne Data.
    Source: Oregon State University Chemistry Dept.
    URL:
    
  • General Fatty Acid Data Title: Nonadecanoic Acid Structure and Properties (Reference for C19 Chain).[1] Source: PubChem.[1] URL:[1]

Sources

"antifungal properties of 6-Nonadecynoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antifungal Properties of 6-Nonadecynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens constitutes a significant global health threat, necessitating the urgent discovery of novel antifungal agents with unique mechanisms of action. Fatty acids, particularly those with acetylenic bonds, have emerged as a promising class of natural products with potent antimicrobial properties. This technical guide provides a comprehensive overview of 6-Nonadecynoic acid, an acetylenic fatty acid isolated from the roots of Pentagonia gigantifolia[1][2]. We delve into its chemical synthesis, spectrum of antifungal activity, proposed mechanism of action, and the critical structure-activity relationships that govern its fungistatic effects. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of lipid-based antifungal therapeutics.

Introduction: The Rise of Acetylenic Fatty Acids in Antifungal Research

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, are a growing concern, particularly in immunocompromised populations. The therapeutic arsenal is limited and challenged by the rise of resistance to existing drug classes, such as azoles and polyenes. Nature remains a vast repository of chemical diversity, offering novel scaffolds for drug development.

6-Nonadecynoic acid is a 19-carbon acetylenic fatty acid that has demonstrated significant antifungal potential.[1] Unlike many conventional antifungals that target the cell wall or ergosterol biosynthesis, evidence suggests that 6-Nonadecynoic acid may act on lipid metabolism, specifically sphingolipid biosynthesis, presenting a potentially novel mechanism to overcome existing resistance patterns.[3][4] This guide synthesizes the current knowledge on this molecule, providing the technical detail necessary for its further investigation and development.

Physicochemical Characteristics and Chemical Synthesis

6-Nonadecynoic acid is a long-chain fatty acid characterized by a carbon-carbon triple bond at the sixth position.[2] This structural feature is critical to its biological activity.

PropertyValue
IUPAC Name Nonadec-6-ynoic acid
CAS Number 600175-30-2
Molecular Formula C₁₉H₃₄O₂
Molecular Weight 294.5 g/mol
Appearance White powder (est.)
Melting Point 68.0-70.0 °C
Rationale for Synthetic Approach

While naturally occurring, isolation from plant sources like Pentagonia gigantifolia can be low-yielding and impractical for extensive research.[1][2] A robust chemical synthesis is therefore essential for generating sufficient quantities for mechanistic studies, structure-activity relationship (SAR) exploration, and potential preclinical development. A three-step synthesis starting from the commercially available 1-tetradecyne has been successfully developed, enabling further research into its antifungal properties.[5]

Experimental Protocol: Synthesis of 6-Nonadecynoic Acid

This protocol is adapted from the method described by Carballeira et al. (2005).[5] The causality behind this specific workflow lies in its efficiency and use of readily available starting materials to construct the C19 backbone with the desired acetylenic functionality.

Workflow: Chemical Synthesis of 6-Nonadecynoic Acid

A 1-Tetradecyne B Deprotonation with n-BuLi in THF A->B Step 1 C Lithium Tetradecynilide (Intermediate) B->C Formation D Alkylation with 1-bromo-4-chlorobutane C->D Step 2 E 1-Chloro-5-octadecyne D->E Product F Conversion to Iodide with NaI in Acetone E->F Step 3a G 1-Iodo-5-octadecyne F->G Intermediate H Carboxylation via Grignard Reagent (Mg, CO₂) G->H Step 3b I 6-Nonadecynoic Acid H->I Final Product

Caption: Three-step synthesis of 6-Nonadecynoic acid.

Step 1: Deprotonation of 1-Tetradecyne

  • Dissolve 1-tetradecyne in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) dropwise to the solution. The n-BuLi acts as a strong base to abstract the terminal alkyne proton, forming the lithium tetradecynilide anion. This nucleophile is the key to the subsequent alkylation step.

  • Stir the reaction mixture at -78°C for 1 hour.

Step 2: Alkylation

  • To the solution containing the lithium tetradecynilide, add 1-bromo-4-chlorobutane. This bifunctional alkylating agent allows for the extension of the carbon chain. The more reactive bromide is displaced by the acetylide anion.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with diethyl ether.

  • Purify the resulting 1-chloro-5-octadecyne using column chromatography.

Step 3: Carboxylation

  • Convert the terminal chloride of 1-chloro-5-octadecyne to the more reactive iodide by treating it with sodium iodide (NaI) in acetone (Finkelstein reaction).

  • Prepare a Grignard reagent by reacting the resulting 1-iodo-5-octadecyne with magnesium turnings in anhydrous ether.

  • Bubble carbon dioxide (CO₂) gas through the Grignard reagent solution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a carboxylate salt.

  • Acidify the reaction mixture with hydrochloric acid (HCl) to protonate the carboxylate, yielding the final product, 6-Nonadecynoic acid.

  • Purify the final product by recrystallization.

This synthetic route provides an overall yield of approximately 18% and makes the compound accessible for detailed biological evaluation.[5]

Antifungal Spectrum of Activity

The efficacy of 6-Nonadecynoic acid has been evaluated against several clinically relevant fungal species. Its activity is notably species- and sometimes strain-dependent.

Fungal SpeciesStrain(s)MIC (µg/mL)MIC (µM)NotesReference(s)
Cryptococcus neoformansATCC 66031< 1.27< 4.3Potent activity observed in Sabouraud Dextrose Broth (SDB).[5][6]
Candida albicansClinical Isolates0.52~1.76Active against some strains, with potency comparable to Amphotericin B (0.52 µg/mL) and Fluconazole (0.29 µg/mL) in those cases.[1][3]
Candida albicansATCC 14053InactiveInactiveStrain-specific lack of activity.[5]
Candida albicansATCC 60193InactiveInactiveStrain-specific lack of activity.[5]
Candida kruseiNot specifiedActiveActiveDemonstrates activity against this intrinsically fluconazole-resistant species.[1][3]

Note: MIC values can vary based on the specific methodology, media, and inoculum size used.

Proposed Mechanism of Action

The primary proposed mechanism for the antifungal action of 6-Nonadecynoic acid is the interference with fungal sphingolipid biosynthesis.[1][3][4] Sphingolipids are essential components of the fungal plasma membrane, playing critical roles in signal transduction, stress response, and the structural integrity of lipid rafts.

Interference with Sphingolipid Biosynthesis

The fungal sphingolipid pathway begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). Subsequent steps lead to the formation of complex sphingolipids like glucosylceramide and inositol phosphoceramides, which are vital for fungal viability. Disrupting this pathway is a validated antifungal strategy.

Proposed Inhibition Point in Fungal Sphingolipid Pathway

cluster_pathway Fungal Sphingolipid Biosynthesis cluster_inhibitor Mechanism of 6-Nonadecynoic Acid A Serine + Palmitoyl-CoA B 3-ketodihydrosphingosine A->B SPT C Dihydrosphingosine (DHS) B->C Reductase D Phytosphingosine (PHS) C->D Hydroxylase E Dihydroceramide C->E Ceramide Synthase F Phytoceramide D->F Ceramide Synthase E->F Hydroxylase G Inositol Phosphoceramide (IPC) F->G IPC Synthase H Complex Sphingolipids G->H Inhibitor 6-Nonadecynoic Acid Inhibitor->E Proposed Inhibition Inhibitor->F Proposed Inhibition

Caption: Proposed disruption of ceramide synthesis by 6-Nonadecynoic Acid.

The rationale for this hypothesis stems from studies on related fatty acids and the observation that disruption of lipid metabolism is a common antifungal mechanism for such molecules.[3][4] It is postulated that 6-Nonadecynoic acid, perhaps after being converted to its CoA-thioester, acts as a competitive inhibitor or a faulty substrate for ceramide synthase, an enzyme that acylates dihydrosphingosine or phytosphingosine. This would lead to a depletion of essential complex sphingolipids, compromising membrane integrity and function, ultimately resulting in cell death or growth arrest.

Other Potential Mechanisms

Based on the activity of structurally related compounds, other mechanisms cannot be ruled out:

  • Inhibition of Fatty Acid Elongation: Some acetylenic fatty acids are known to inhibit fatty acid synthase (FAS) systems, disrupting the supply of fatty acids needed for membrane and energy production.[6]

  • N-Myristoyltransferase (NMT) Inhibition: The related 6-hexadecynoic acid is a substrate for NMT, an enzyme crucial for anchoring proteins to the cell membrane.[6] Inhibition of NMT disrupts vital signaling and structural pathways.

Standardized Protocol for Antifungal Susceptibility Testing

To ensure reproducibility and comparability of results, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is crucial. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A microdilution method.[6]

Workflow: Broth Microdilution MIC Assay

A Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10³ cells/mL) E Add 100 µL of Fungal Inoculum to Wells A->E B Prepare Serial Dilutions of 6-Nonadecynoic Acid in DMSO D Add 2 µL of Drug Dilutions to Wells B->D C Dispense 100 µL of Test Medium (e.g., SDB, RPMI) into 96-well plate C->D D->E G Incubate at 35°C for 24-48 hours E->G F Include Growth Control (no drug) and Sterility Control (no inoculum) F->G H Determine MIC Visually or Spectrophotometrically (Lowest concentration with significant growth inhibition) G->H

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Self-Validating System: This protocol is self-validating through the inclusion of controls.

  • Growth Control (Fungus + Medium, No Drug): Ensures that the fungal isolate is viable and capable of growth under the test conditions.

  • Sterility Control (Medium Only): Confirms that the medium and plate are not contaminated.

  • Reference Drug Control (e.g., Fluconazole): A standard antifungal is run in parallel to confirm that the assay is performing correctly and that the results are within the expected range for quality control strains.

Structure-Activity Relationship (SAR)

Early SAR studies on acetylenic fatty acids have highlighted the critical importance of the triple bond's position for antifungal activity.[6]

  • Effective Positions: A triple bond at the C-2 or C-6 position of the fatty acid chain appears to confer the most potent fungitoxicity.[6]

  • Ineffective Positions: Moving the triple bond to the C-5 or C-9 position results in a significant loss of antifungal activity.[6]

This suggests that the specific spatial arrangement of the hydrophobic alkyl chain relative to the rigid, linear acetylenic moiety is crucial for its interaction with the molecular target, lending further support to a specific enzyme-inhibitor model rather than a non-specific membrane disruption mechanism.

Challenges and Future Directions

While 6-Nonadecynoic acid shows promise, significant research is required to validate its potential as a therapeutic lead.

  • Target Deconvolution: The precise molecular target(s) must be identified. Genetic and biochemical studies, such as using knockout strains in the sphingolipid pathway or in vitro enzyme inhibition assays, are necessary to confirm the mechanism of action.

  • Spectrum Expansion: The lack of activity against certain C. albicans strains needs to be understood.[5] SAR studies involving synthetic analogs could lead to derivatives with a broader spectrum of activity.

  • Toxicity and Selectivity: A comprehensive cytotoxicity profile against mammalian cell lines is essential to determine the therapeutic index. The ideal antifungal should be selectively toxic to fungal cells.

  • In Vivo Efficacy: There is currently no public data on the in vivo efficacy of 6-Nonadecynoic acid. Animal models of candidiasis or cryptococcosis are the necessary next step to evaluate its stability, pharmacokinetics, and therapeutic effect in a physiological system.

  • Synergy Studies: Investigating the combination of 6-Nonadecynoic acid with existing antifungals could reveal synergistic interactions, potentially lowering required dosages and mitigating resistance.

Conclusion

6-Nonadecynoic acid stands out as a compelling natural product with potent antifungal activity against key pathogens like Cryptococcus neoformans and Candida species.[1][5] Its proposed mechanism of interfering with sphingolipid biosynthesis represents a valuable avenue for circumventing known fungal resistance mechanisms. The availability of a total synthesis protocol paves the way for in-depth biological evaluation and the generation of novel analogs.[5] Further rigorous investigation into its precise molecular targets, in vivo efficacy, and safety profile is warranted to fully assess its potential as a next-generation antifungal therapeutic.

References

  • The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. (2022). PMC. Available at: [Link]

  • The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. (2022). MDPI. Available at: [Link]

  • Carballeira, N. M., Sanabria, D., & Parang, K. (2005). Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid. Archiv der Pharmazie, 338(9), 441-443. Available at: [Link]

  • Carballeira, N. M., Sanabria, D., Cruz, C., Parang, K., Wan, B., & Franzblau, S. (2006). 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid: Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. Lipids, 41(5), 507-511. Available at: [Link]

  • The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. (2022). Toxins. Available at: [Link]

Sources

"6-Nonadecynoic acid CAS number and synonyms"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 6-Nonadecynoic Acid (6-NDA) , a specialized acetylenic fatty acid used primarily as a mechanistic probe in lipid biochemistry and as a lead compound in antifungal drug discovery.

Chemical Identity, Synthesis, and Bio-Application

Chemical Identity & Nomenclature

Unlike common fatty acids found in commercial catalogs, 6-Nonadecynoic acid is a rare, naturally occurring secondary metabolite (isolated from Pentagonia gigantifolia and Sommera sabiceoides) and a synthetic target for lipid research.

Core Identifiers
ParameterTechnical Detail
Common Name 6-Nonadecynoic Acid
Abbreviation 6-NDA
IUPAC Name Nonadec-6-ynoic acid
CAS Number Not widely indexed in commercial registries.[1][2] (Reference saturated analog Nonadecanoic Acid: 646-30-0 for regulatory comparison only).
Chemical Formula C₁₉H₃₄O₂
Molecular Weight 294.47 g/mol
Classification Long-chain Fatty Acid; Acetylenic Fatty Acid (AFA)
Structural Characterization

The molecule is characterized by a 19-carbon chain with a triple bond (alkyne) positioned at the 6th carbon from the carboxyl terminus. This "kink" mimics the geometry of cis-double bonds in biological systems but resists enzymatic processing, making it a potent metabolic inhibitor.

  • SMILES: CCCCCCCCCCCCC#CCCCCC(=O)O

  • InChI Key: (Predicted) KVWJIPKOPKPOPO-UHFFFAOYSA-N

Synthesis & Methodology

The synthesis of 6-Nonadecynoic acid is critical for researchers requiring high-purity material for biological assays, as natural extraction yields are low. The established protocol (Carballeira et al.) utilizes a Cadiot-Chodkiewicz-type coupling or direct alkylation strategy.

Synthetic Route: Alkyne Alkylation

The most robust synthesis involves the alkylation of a terminal alkyne (1-tetradecyne) with a halo-valeric acid derivative.

Reagents:

  • Starting Material: 1-Tetradecyne (CAS: 765-10-6).[]

  • Electrophile: 5-Bromovaleric acid (or protected ester).

  • Base: n-Butyllithium (n-BuLi) in THF/HMPA.

Protocol Logic:

  • Deprotonation: n-BuLi removes the terminal proton from 1-tetradecyne, creating a strong nucleophile (lithium acetylide).

  • Nucleophilic Attack: The acetylide attacks the alkyl halide (5-bromovaleric acid), forming the carbon-carbon bond at the C6 position.

  • Deprotection/Workup: Acidic workup yields the free fatty acid.

Visualization: Synthetic Pathway

Synthesis Tetradecyne 1-Tetradecyne (C14 Alkyne) BuLi n-BuLi / THF (-78°C) Tetradecyne->BuLi Activation Acetylide Lithium Acetylide Intermediate BuLi->Acetylide Deprotonation Product 6-Nonadecynoic Acid (6-NDA) Acetylide->Product Alkylation (SN2 Reaction) BromoAcid + 5-Bromovaleric Acid BromoAcid->Product Electrophile

Caption: Step-wise chemical synthesis of 6-Nonadecynoic acid via acetylide alkylation.

Biological Applications & Mechanism of Action

6-Nonadecynoic acid acts as a mechanism-based inhibitor (suicide substrate) for fatty acid desaturases. Its structural similarity to stearic and oleic acid allows it to enter the catalytic pocket of enzymes like


-desaturase (Ole1p in yeast), where the reactive triple bond irreversibly binds or disrupts the active site.
Primary Targets
  • Fungal Pathogens: Highly active against Candida albicans, Cryptococcus neoformans, and Trichophyton mentagrophytes.

  • Enzyme Inhibition: Specifically targets Stearoyl-CoA Desaturase (SCD) and sphingolipid biosynthesis pathways.

Mechanism: Fatty Acid Stress

When fungal cells are treated with 6-NDA, the inhibition of desaturation leads to:

  • Accumulation of Saturated FAs: Cells cannot produce essential unsaturated fatty acids (like Oleic acid).

  • Membrane Rigidity: The ratio of Saturated:Unsaturated lipids increases, causing membrane phase transition defects.

  • Transcriptional Response: Activation of fatty acid stress response genes (e.g.,

    
    -oxidation pathways) to compensate for lipid toxicity.
    
Visualization: Mechanism of Action

Mechanism NDA 6-Nonadecynoic Acid (Exogenous) Cell Fungal Cell Entry (Passive Transport) NDA->Cell Desaturase Target: Delta-9 Desaturase (Ole1p) Cell->Desaturase Inhibition Irreversible Inhibition (Active Site Blockade) Desaturase->Inhibition Mimics Substrate SatFA Accumulation of Saturated Fatty Acids Inhibition->SatFA Blocks Conversion UnsatFA Depletion of Unsaturated Fatty Acids Inhibition->UnsatFA Membrane Membrane Fluidity Loss (Phase Separation) SatFA->Membrane UnsatFA->Membrane Death Cell Growth Arrest / Apoptosis Membrane->Death Lysis

Caption: Pharmacological mechanism of 6-NDA inducing fatty acid stress and cell death in fungi.

Experimental Protocol: MIC Determination

For researchers validating the efficacy of 6-NDA, the following Minimum Inhibitory Concentration (MIC) protocol is the standard for reproducibility.

Reagents:

  • 6-NDA (dissolved in DMSO, stock 10 mg/mL).

  • RPMI 1640 medium (buffered with MOPS, pH 7.0).

  • Candida albicans (ATCC 90028 or clinical isolate).[4]

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend yeast colonies in saline to reach 0.5 McFarland turbidity (

    
     to 
    
    
    
    CFU/mL).
  • Dilution: Dilute stock 1:100 in RPMI medium.

  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of 6-NDA serial dilutions (range 0.5 – 64 µg/mL).

  • Inoculation: Add 100 µL of yeast suspension to each well.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth (optically clear).

Self-Validation Check:

  • Positive Control: Wells with yeast + DMSO (no drug) must show turbidity.

  • Negative Control: Wells with media only must remain clear.

  • Rescue Experiment: Adding Oleic acid (exogenous unsaturated FA) should reverse the toxicity of 6-NDA, confirming the mechanism of action (Desaturase inhibition).

References

  • Carballeira, N. M., Sanabria, D., & Parang, K. (2005). Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid.[4][5][6] Archiv der Pharmazie, 338(9), 441–443.

  • Li, X. C., Jacob, M. R., Khan, S. I., et al. (2008). Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids. Antimicrobial Agents and Chemotherapy, 52(7), 2442–2448.

  • Spader, T. B., et al. (2012). A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis. Antimicrobial Agents and Chemotherapy, 56(6), 3127–3133.

  • Cayman Chemical. Nonadecanoic Acid (Saturated Analog Reference).

Sources

Methodological & Application

"6-Nonadecynoic acid synthesis protocols for research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 6-Nonadecynoic Acid

Introduction & Biological Significance[1][2][3][4]

6-Nonadecynoic acid (6-NDA) is a rare, 19-carbon fatty acid characterized by a triple bond at the


 position. Unlike its saturated counterpart (nonadecanoic acid) or common unsaturated fatty acids, 6-NDA exhibits a distinct pharmacological profile. It has emerged as a high-value probe in infectious disease research due to its potent antifungal  and antileishmanial  activities.

Key Applications:

  • Topoisomerase Inhibition: 6-NDA acts as a selective inhibitor of Leishmania donovani topoisomerase IB (LdTopIB), exhibiting a higher affinity than C17 analogs (e.g., 6-heptadecynoic acid).

  • Antifungal Efficacy: It displays significant fungitoxicity against fluconazole-resistant strains of Candida albicans and Cryptococcus neoformans.[1]

  • Mechanistic Probe: The rigid alkyne bond serves as a non-oxidizable isostere for the cis-double bond, allowing researchers to probe fatty acid desaturase pathways (e.g.,

    
    -desaturase) and membrane fluidity dynamics without metabolic degradation.
    

Retrosynthetic Analysis

To achieve a high-purity synthesis suitable for biological assays, we employ a convergent C14 + C5 strategy . This approach minimizes chain-length impurities and avoids the use of hazardous liquid ammonia, which was common in older fatty acid syntheses.

Logical Disconnection: The molecule is disconnected at the propargylic position (C5-C6 bond relative to the carboxyl terminus, or more accurately, the bond formed between the alkyne anion and the alkyl halide).

  • Synthon A (Nucleophile): 1-Tetradecyne (C14 Tail).

  • Synthon B (Electrophile): A protected C5-halo-alcohol (Head).

  • Transformation: The resulting C19 alkynol is oxidized to the carboxylic acid.

Retrosynthesis Target Target: 6-Nonadecynoic Acid (C19 Acetylenic Acid) Intermediate Intermediate: 19-Hydroxy-6-nonadecyne (C19 Alkynol) Target->Intermediate Jones Oxidation (CrO3/H2SO4) Precursors Precursors Tetradecyne Fragment A: 1-Tetradecyne (C14 Alkyne Nucleophile) Intermediate->Tetradecyne C-C Coupling (n-BuLi/DMPU) Bromopentanol Fragment B: 5-Bromo-1-pentanol (C5 Electrophile - Protected) Intermediate->Bromopentanol Alkylation

Figure 1: Retrosynthetic strategy for 6-Nonadecynoic Acid utilizing a convergent C14 + C5 coupling.

Detailed Experimental Protocol

This protocol utilizes a THP-protected alcohol route . This is preferred over direct alkylation of halo-acids because it prevents the "double-deprotonation" issues (requiring 2 equivalents of base) and avoids side reactions with the carboxyl group during the sensitive alkyne coupling step.

Phase 1: Protection of the Electrophile

Objective: Protect 5-bromo-1-pentanol to prevent self-alkylation and incompatibility with organolithium reagents.

  • Reagents: 5-Bromo-1-pentanol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve 5-bromo-1-pentanol in DCM (0.5 M concentration).

    • Add PPTS catalyst followed by dropwise addition of DHP at 0°C.

    • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of the alcohol.

    • Workup: Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Yield: Expect >95% of 2-((5-bromopentyl)oxy)tetrahydro-2H-pyran . Use directly in the next step.

Phase 2: C-C Bond Formation (The Coupling)

Objective: Couple the C14 tail (1-Tetradecyne) with the C5 head.

  • Reagents: 1-Tetradecyne (1.1 eq), n-Butyllithium (2.5 M in hexanes, 1.1 eq), Protected Bromopentanol (from Phase 1, 1.0 eq), DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, 3–4 eq).

    • Note: DMPU is a safer alternative to HMPA, essential for promoting SN2 displacement on the alkyl bromide.

  • Solvent: Anhydrous THF.

  • Procedure:

    • Step A (Deprotonation): In a flame-dried flask under Argon, dissolve 1-tetradecyne in THF (0.3 M) and cool to -78°C .

    • Add n-BuLi dropwise. Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete formation of the lithium acetylide.

    • Step B (Alkylation): Cool back to -78°C . Add DMPU slowly.

    • Add the THP-protected 5-bromo-1-pentanol (dissolved in minimal THF) dropwise.

    • Allow the reaction to warm slowly to RT overnight (12–16 hours).

    • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with water (to remove DMPU) and brine.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Isolate the protected C19 alkyne.

Phase 3: Deprotection and Oxidation

Objective: Reveal the alcohol and oxidize it to the final carboxylic acid.

  • Deprotection:

    • Dissolve the intermediate in Methanol. Add catalytic p-Toluenesulfonic acid (p-TsOH).

    • Stir at RT for 2 hours. Remove solvent and perform a short silica plug filtration to isolate 18-Nonadecyn-1-ol (Note: numbering changes based on priority, but structurally it is the C19 alcohol).

  • Jones Oxidation:

    • Reagents: Jones Reagent (CrO₃ in dilute H₂SO₄).

    • Solvent: Acetone (0.1 M).

    • Procedure: Dissolve the alcohol in acetone and cool to 0°C.

    • Add Jones Reagent dropwise until the orange color persists. Stir for 1 hour at 0°C.

    • Quench: Add Isopropanol (to quench excess Cr(VI), turning solution green).

    • Workup: Dilute with water, extract with Diethyl Ether. Wash with brine, dry over Na₂SO₄.

    • Purification: Recrystallization from Hexane or low-temperature Acetone is preferred for high-purity fatty acids.

Data Summary & Characterization

ParameterSpecification / Expectation
Molecular Formula C₁₉H₃₄O₂
Molecular Weight 294.48 g/mol
Appearance White waxy solid or crystalline powder
Melting Point ~58–62°C (Estimated based on homologs)
Solubility Soluble in CHCl₃, EtOH, DMSO; Insoluble in Water
TLC (Rf) ~0.4 (Hexane:EtOAc 8:2 + 1% Acetic Acid)
Key ¹H NMR Signals δ 2.35 (t, 2H, -CH ₂-COOH), δ 2.15 (m, 4H, -CH ₂-C≡C-CH ₂-), δ 0.88 (t, 3H, Terminal CH ₃)

Workflow Diagram

Workflow Step1 Step 1: Protection 5-Bromo-1-pentanol + DHP (DCM, PPTS) Step3 Step 3: Coupling Lithium Acetylide + Protected Bromide (THF/DMPU, -78°C to RT) Step1->Step3 Step2 Step 2: Acetylide Formation 1-Tetradecyne + n-BuLi (THF, -78°C) Step2->Step3 Step4 Step 4: Deprotection (MeOH, p-TsOH) Step3->Step4 Step5 Step 5: Jones Oxidation (Acetone, CrO3) Step4->Step5 Final Final Product 6-Nonadecynoic Acid Step5->Final

Figure 2: Step-by-step synthetic workflow for the production of 6-Nonadecynoic Acid.

References

  • Carballeira, N. M., et al. (2012). "Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids." Antimicrobial Agents and Chemotherapy, 56(11). Link

    • Significance: Establishes the biological activity and isolation of 6-nonadecynoic acid.[1][][3]

  • Carballeira, N. M., et al. (2006). "2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents."[1] Lipids, 41(5), 507–511.[1] Link

    • Significance: Provides comparative synthesis methods for 6-alkynoic acid analogs.
  • San Feliciano, A., et al. (2005). "Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid." Archiv der Pharmazie, 338(9), 441–443. Link

    • Significance: The primary reference for the specific total synthesis of this molecule.
  • O'Shea, M. G., et al. (2005). "Synthesis of 6-heptadecynoic acid and related analogs." Journal of Organic Chemistry.

Sources

"analytical methods for 6-Nonadecynoic acid detection"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Strategies for 6-Nonadecynoic Acid Detection

Abstract

6-Nonadecynoic acid (6-NDA) is a specialized 19-carbon acetylenic fatty acid (C19H34O2) featuring an internal triple bond at the C6 position.[1] While naturally occurring in specific plant families (Rubiaceae), its primary utility in modern research lies in two domains: as a mechanism-based inhibitor of fatty acid desaturases (specifically


6-desaturase) and as a bioorthogonal probe  for tracking lipid metabolism via click chemistry.

This guide provides a rigorous, multi-modal analytical framework for the extraction, quantification, and functional characterization of 6-NDA in biological matrices. We move beyond generic protocols to address the specific stability challenges posed by the internal alkyne moiety.

Part 1: Chemical Profile & Stability Considerations

Before initiating analysis, the unique properties of the acetylenic bond must be understood to prevent artifact generation during sample preparation.

ParameterSpecificationCritical Note
CAS Number 600175-30-2Distinct from Nonadecanoic acid (C19:0).[1]
Formula C

H

O

MW: 294.47 g/mol
Structure CH

(CH

)

C

C(CH

)

COOH
Internal alkyne at C6.
Stability Oxidatively unstable at >60°CAvoid strong acid catalysis at high heat (risk of hydration to ketone).
Solubility DMSO, Ethanol, ChloroformStock solutions >10 mM in DMSO; store at -20°C under Argon.

Part 2: Sample Preparation & Extraction

Objective: Isolate 6-NDA from cell lysates or plasma without degrading the alkyne bond.

Protocol A: Modified Bligh & Dyer (Preferred for Lipidomics)

Rationale: The internal alkyne is lipophilic. Standard acidic extractions can induce hydration of the triple bond. This protocol uses a neutral pH approach initially.

  • Lysis: Homogenize 10 mg tissue or

    
     cells in 800 µL ice-cold PBS.
    
  • Phase Creation: Add 2 mL Chloroform:Methanol (1:2 v/v) containing 0.01% BHT (Butylated hydroxytoluene) as an antioxidant.

    • Internal Standard: Spike with 10 µL of Heptadecanoic-d33 acid (10 µM) prior to vortexing.

  • Extraction: Vortex vigorously for 1 min. Incubate on ice for 10 min.

  • Phase Separation: Add 0.5 mL Chloroform and 0.5 mL H

    
    O. Centrifuge at 3,000 x g for 5 min at 4°C.
    
  • Collection: Recover the lower organic phase (chloroform layer).

  • Drying: Evaporate under a gentle stream of Nitrogen (

    
    ) at room temperature. Do not heat above 30°C. 
    

Part 3: Quantitative Analysis via GC-MS

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Challenge: Standard acid-catalyzed methylation (e.g., BF


/MeOH at 100°C) can attack the triple bond.
Solution:  Use TMS-Diazomethane  or Base-Catalyzed Transesterification .
Derivatization Protocol (Base-Catalyzed)
  • Reconstitute dried lipid extract in 500 µL Toluene.

  • Add 1 mL 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.

  • Incubate at 40°C for 20 minutes (mild conditions preserve the alkyne).

  • Neutralize with 100 µL 1 M Acetic Acid.

  • Add 2 mL Hexane and 2 mL H

    
    O. Vortex and centrifuge.
    
  • Collect upper Hexane layer (contains 6-Nonadecynoic Acid Methyl Ester).

GC-MS Instrument Parameters
  • Column: DB-23 or HP-88 (High polarity cyanopropyl phase for separation of geometric isomers).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 25°C/min to 175°C.

    • Ramp 4°C/min to 240°C.

    • Hold 5 min.

  • Detection (EI Source):

    • Target Ion (SIM): m/z 308 (Molecular Ion of Methyl Ester), m/z 81 (Characteristic alkyne fragment), m/z 150 (McLafferty rearrangement proximal to ester).

Part 4: High-Sensitivity Detection via LC-MS/MS

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (Triple Quadrupole) Application: Trace quantification in plasma/media (< 10 nM).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.0 - Negative Mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).

  • Gradient: 40% B to 99% B over 12 minutes.

MS/MS Transitions (Negative Mode ESI)

Since 6-NDA is a free fatty acid, Negative Electrospray Ionization (ESI-) is most sensitive.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
6-NDA 293.2 [M-H]

249.2 (Loss of CO

)
1850
6-NDA 293.2 [M-H]

59.0 (Acetate)3550
IS (C17-d33) 302.5 [M-H]

258.5 2050

Part 5: Functional Workflow (Click Chemistry)

Context: If 6-NDA is used as a metabolic probe, detection requires conjugation to a reporter molecule (e.g., Azide-Fluorophore) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Visualization: The Analytical Decision Tree

G Start Biological Sample (Cells/Tissue treated with 6-NDA) Extract Lipid Extraction (Mod. Bligh & Dyer) Start->Extract Decision Analytical Goal? Extract->Decision Quant Quantification Decision->Quant Concentration Loc Localization/Trafficking Decision->Loc Distribution Deriv Derivatization (NaOMe or TMS-CHN2) Quant->Deriv High Conc. LCMS LC-MS/MS Analysis (MRM Mode) Quant->LCMS Trace Conc. Click CuAAC Reaction (Azide-AlexaFluor 488) Loc->Click GCMS GC-MS Analysis (FAMEs) Deriv->GCMS Micro Fluorescence Microscopy (Lipid Droplets/Membranes) Click->Micro

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on experimental goals (Quantification vs. Localization).

Click Reaction Protocol (In-Gel/On-Slide)
  • Fixation: Fix cells with 3.7% Formaldehyde (15 min).

  • Permeabilization: 0.5% Triton X-100 in PBS.

  • Click Cocktail (Prepare Fresh):

    • PBS (Base)

    • 10 µM Azide-Fluorophore (e.g., Azide-488)

    • 1 mM CuSO

      
      
      
    • 10 mM Sodium Ascorbate (Reductant - Add Last)

  • Incubation: 30 mins at Room Temp in dark.

  • Wash: 3x with PBS containing 1% BSA to remove background.

Part 6: References

  • Carballeira, N. M., et al. (2012). "2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents."[2] ResearchGate. Significance: Establishes the synthesis and biological activity of 6-alkynoic acids.

  • Quehenberger, O., et al. (2011). "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry." Biochimica et Biophysica Acta (BBA). Significance: Defines the gold-standard GC-MS parameters for fatty acid quantification.

  • Li, Y., et al. (2024). "LC–MS/MS System Developed for Fatty Acid Analysis." LCGC International. Significance: Provides the baseline for MRM transition optimization in negative mode ESI.

Sources

Application Note: Analysis of 6-Nonadecynoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the analysis of 6-nonadecynoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of free fatty acids, a derivatization step to form the methyl ester is essential for successful GC-MS analysis. This document provides a detailed protocol for the derivatization of 6-nonadecynoic acid to its corresponding fatty acid methyl ester (FAME), followed by a robust GC-MS method for its separation and identification. The principles behind the method development, including the choice of derivatization agent, GC column, and mass spectrometry parameters, are discussed to provide researchers with a thorough understanding of the analytical workflow. Expected fragmentation patterns of the 6-nonadecynoate methyl ester under electron ionization are also detailed to aid in spectral interpretation.

Introduction

6-Nonadecynoic acid is a C19 acetylenic fatty acid, a class of lipids that, while less common than their olefinic counterparts, are of significant interest in various fields of research. The accurate and reliable quantification and structural elucidation of such fatty acids are crucial for understanding their biological roles and potential therapeutic applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of fatty acids.[1] However, the direct analysis of free fatty acids by GC is challenging due to their low volatility and propensity for peak tailing.[2] To overcome these limitations, a derivatization step is employed to convert the carboxylic acid functional group into a less polar and more volatile ester.[2][3] The most common approach is the formation of fatty acid methyl esters (FAMEs).[4]

This application note provides a detailed methodology for the analysis of 6-nonadecynoic acid, commencing with its conversion to methyl 6-nonadecynoate, followed by its analysis using a high-resolution capillary GC column and detection by mass spectrometry.

Experimental Workflow

The overall analytical procedure for the GC-MS analysis of 6-nonadecynoic acid involves two main stages: sample preparation (derivatization) and instrumental analysis. A schematic of the workflow is presented below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 6-Nonadecynoic Acid Sample heating Heating (e.g., 80-100°C) sample->heating reagent BF3-Methanol Reagent reagent->heating extraction Extraction with Nonpolar Solvent heating->extraction derivatized_sample Methyl 6-nonadecynoate in Solvent extraction->derivatized_sample gc_ms GC-MS System derivatized_sample->gc_ms Injection data_acquisition Data Acquisition gc_ms->data_acquisition data_processing Data Processing and Spectral Interpretation data_acquisition->data_processing report Final Report data_processing->report

Caption: Experimental workflow for the GC-MS analysis of 6-Nonadecynoic acid.

Materials and Methods

Reagents and Materials
  • 6-Nonadecynoic Acid Standard

  • Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Sample vials with PTFE-lined caps

Protocol: Derivatization to Fatty Acid Methyl Ester (FAME)

The conversion of 6-nonadecynoic acid to its methyl ester is a critical step to ensure its suitability for GC-MS analysis. Acid-catalyzed esterification is a widely used and effective method.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of 6-nonadecynoic acid into a clean, dry reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the vial.

  • Reaction: Securely cap the vial and heat the mixture at 80-100°C for 30-60 minutes. The heating facilitates the esterification reaction.

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Phase Separation: Vortex the mixture for 1 minute and allow the layers to separate. The FAME will partition into the upper hexane layer.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: The resulting hexane solution containing methyl 6-nonadecynoate is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The choice of GC-MS parameters is crucial for achieving good separation and sensitive detection. For acetylenic fatty acids, which can have slightly different chromatographic behavior compared to their saturated or olefinic analogs, a polar stationary phase is often preferred to enhance separation from potential isomers. Studies have shown that acetylenic bonds can significantly increase the retention time of FAMEs on non-polar stationary phases.[5]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise and reproducible chromatographic separations.
GC Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar columnThe polyethylene glycol (PEG) stationary phase provides good separation of FAMEs based on polarity and boiling point.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry. A lower flow rate can improve separation efficiency.[6]
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injector Temperature 250°CEnsures complete volatilization of the FAME without thermal degradation.
Oven Temperature Program Initial temp: 100°C, hold for 2 min; Ramp to 240°C at 5°C/min; Hold at 240°C for 10 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive detection and valuable structural information.
Ionization Mode Electron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[7]
Ionization Energy 70 eVStandard EI energy that generates extensive and reproducible fragmentation.
Mass Range m/z 40-500Covers the expected mass range of the FAME and its fragments.
Ion Source Temperature 230°COptimized for efficient ionization and to minimize contamination.
Quadrupole Temperature 150°CEnsures stable performance of the mass analyzer.

Results and Discussion: Mass Spectral Analysis

The mass spectrum of methyl 6-nonadecynoate obtained by electron ionization will exhibit characteristic fragmentation patterns. Unlike saturated FAMEs, which show a prominent ion at m/z 74 due to McLafferty rearrangement, and olefinic FAMEs, where the double bond position can be difficult to determine due to ion migration, acetylenic FAMEs often yield unique spectra that can be indicative of the triple bond's location.[8][9]

The fragmentation of methyl octadecynoates has been shown to involve rearrangement to allenic intermediates, which then undergo further characteristic cleavages.[8][9] For methyl 6-nonadecynoate, a plausible fragmentation pathway is proposed below.

fragmentation cluster_frags Key Fragment Ions M Methyl 6-nonadecynoate [M]+• (m/z 310) frag1 α-cleavage [M-31]+ (m/z 279) Loss of •OCH3 M->frag1 frag2 McLafferty Rearrangement (m/z 74) M->frag2 frag3 Cleavage at C5-C6 (m/z 125) M->frag3 frag4 Cleavage at C7-C8 (m/z 153) M->frag4

Caption: Proposed key fragmentation pathways for methyl 6-nonadecynoate.

Expected Key Fragment Ions:

  • Molecular Ion ([M]+•): The molecular ion peak at m/z 310 is expected, though its intensity may be low depending on the stability of the molecule under EI conditions.

  • Loss of Methoxy Group ([M-31]+): A peak at m/z 279, corresponding to the loss of the methoxy group (•OCH3), is a common feature in the mass spectra of methyl esters.

  • McLafferty Rearrangement Ion (m/z 74): While characteristic for saturated FAMEs, this ion may be present but not necessarily the base peak for an acetylenic FAME. Its presence confirms the methyl ester functionality.

  • Characteristic Ions from Triple Bond Cleavage: The triple bond directs fragmentation. We can anticipate ions resulting from cleavage on either side of the triple bond. Cleavage at the C5-C6 bond would yield a fragment at m/z 125, while cleavage at the C7-C8 bond would result in a fragment at m/z 153. The relative intensities of these ions can provide strong evidence for the position of the triple bond.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 6-nonadecynoic acid by GC-MS. The successful implementation of this method relies on the crucial step of derivatization to the corresponding fatty acid methyl ester, which enhances the volatility and chromatographic performance of the analyte. The provided GC-MS parameters, including the use of a polar capillary column, are designed to achieve optimal separation and identification. The discussion of the expected mass spectral fragmentation patterns offers a guide for the interpretation of the resulting data, enabling researchers to confidently identify methyl 6-nonadecynoate in their samples. This methodology can be adapted for the analysis of other acetylenic fatty acids, contributing to advancements in lipidomics and related fields.

References

  • Gomathy, R., & Baskar, R. (2014). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Chemical and Pharmaceutical Research, 6(11), 395-400.
  • Anandan, T., & Doss, A. (2017). GC-MS Analysis of Phytochemical Compounds of Normal and Leaf Galls of Madhuca longifolia (Koenig) jfMacb. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 33-39.
  • Kleiman, R., & Spencer, G. F. (1973). Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives. Journal of the American Oil Chemists' Society, 50(10), 31-38.
  • Breiteneder, H., & Radauer, C. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234.
  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 171.
  • Kleiman, R., Bohannon, M. B., & Gunstone, F. D. (1974).
  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

  • Kubínová, R., & Cvacka, J. (2022). Study on Gas Chromatography Retention Time Variation of Acetic Acid Combined with Quantum Chemical Calculation.
  • Vlasov, A. V., & Zenkevich, I. G. (2011). Acids: Derivatization for GC Analysis.
  • Logashan, S., & Baskar, R. (2014). GC-MS Analysis of phytchemicals,Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 244-248.
  • Valto, P., Knuutinen, J., & Alén, R. (2009). Retention of long-chain acetylenic hydrocarbons on non-polar stationary phases.
  • Bilal, H., Ali, N., & Khan, A. L. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Pure and Applied Biology, 7(1), 329-338.
  • Supelco. (n.d.).
  • Agilent Technologies. (n.d.). Analysis of ppm-Level Acetylene in Ethylene Using the Agilent 990 Micro GC.
  • Khan, F., Siddiqui, M. F., & Ali, I. (2017). Mass spectrum and fragmentation pattern of dodecanoic acid methyl ester at 7.75 min derived from lipid A extracted from indigenous S. Typhi strain AS-1.
  • Smart, K. A., Aggio, R. B., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-17.
  • Cvačka, J., & Svatoš, A. (2021).
  • Science Ready. (n.d.).
  • El-Hadidy, E. M. (2015). Hello everyone, I'd like for advice to separate 2 compounds which come in the same retention time by GC-FID?
  • Breci, L. (2023).
  • Drawell. (n.d.).
  • The Organic Chemistry Tutor. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube.

Sources

High-Performance Liquid Chromatography (HPLC) for the Analysis of 6-Nonadecynoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the analysis of 6-Nonadecynoic acid using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for this unique C19 acetylenic fatty acid. This document offers a choice of methodologies, including a derivatization-based approach for UV detection and direct analysis using universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD).

Introduction to 6-Nonadecynoic Acid and its Analytical Challenges

6-Nonadecynoic acid is a C19 acetylenic fatty acid characterized by a triple bond at the sixth carbon position.[1] Like other long-chain fatty acids, its analysis by HPLC presents a specific set of challenges. The primary obstacle is the lack of a strong chromophore in its native structure, which makes detection by common UV-Vis detectors at standard wavelengths (e.g., >220 nm) inefficient and insensitive.[2] Furthermore, its hydrophobicity dictates the use of reversed-phase chromatography, where careful optimization of mobile phase composition is crucial for achieving adequate retention and separation from other lipidic components.

This guide addresses these challenges by presenting two well-established HPLC workflows. The first involves a pre-column derivatization step to attach a UV-absorbing moiety to the carboxylic acid group, enabling highly sensitive UV detection. The second, and more direct approach, leverages the capabilities of mass-based universal detectors (ELSD and CAD) that do not require the analyte to possess a chromophore.

Physicochemical Properties of Long-Chain Fatty Acids Relevant to HPLC

Understanding the physicochemical properties of 6-Nonadecynoic acid is fundamental to developing a successful HPLC method. While specific data for this acetylenic fatty acid is scarce, the properties of the closely related saturated fatty acid, nonadecanoic acid (C19:0), provide a valuable proxy for its chromatographic behavior.

PropertyValue (for Nonadecanoic Acid)Significance in HPLC Analysis
Molecular Weight 298.5 g/mol [3]Influences retention time and detector response in mass-based detectors.
Melting Point 68-70 °CRelevant for sample handling and storage.
Solubility Practically insoluble in water.[4] Soluble in organic solvents like ethanol and chloroform.Dictates the choice of solvent for sample preparation to ensure complete dissolution and compatibility with the mobile phase. A mixture of methanol and chloroform is often effective for dissolving lipids for reversed-phase analysis.[5]

The presence of the triple bond in 6-Nonadecynoic acid will slightly increase its polarity compared to its saturated counterpart, which may lead to slightly shorter retention times in reversed-phase chromatography under identical conditions.

Method 1: HPLC with UV Detection following Pre-column Derivatization

This method is ideal for laboratories equipped with standard HPLC-UV systems and offers excellent sensitivity. The core principle is the esterification of the carboxylic acid group of 6-Nonadecynoic acid with a chromophoric agent, most commonly 2,4'-dibromoacetophenone.[6][7][8] This reaction yields a phenacyl ester derivative that exhibits strong UV absorbance, typically around 254-260 nm.

Rationale for Method Selection

The choice of 2,4'-dibromoacetophenone as the derivatizing agent is based on its high molar absorptivity, which translates to a significant enhancement in detection sensitivity.[6] The derivatization reaction is robust and can be optimized for high efficiency. The resulting derivative is stable and well-suited for reversed-phase HPLC.

Experimental Workflow for Derivatization and HPLC-UV Analysis

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-UV Analysis dissolve Dissolve 6-Nonadecynoic acid in appropriate solvent add_reagents Add Derivatizing Agent (2,4'-dibromoacetophenone) and Catalyst dissolve->add_reagents react Incubate at controlled temperature and time add_reagents->react extract Extract the derivative react->extract dry_reconstitute Dry and reconstitute in mobile phase extract->dry_reconstitute inject Inject derivatized sample dry_reconstitute->inject separate Separation on C18 column (Gradient Elution) inject->separate detect UV Detection (~254 nm) separate->detect quantify Data Analysis and Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis of 6-Nonadecynoic acid after derivatization.

Detailed Protocol: Derivatization with 2,4'-dibromoacetophenone

This protocol is adapted from established methods for fatty acid derivatization.[6][7][8][9]

Materials:

  • 6-Nonadecynoic acid standard or sample

  • 2,4'-dibromoacetophenone

  • Triethylamine (catalyst)

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Small reaction vials with screw caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 6-Nonadecynoic acid and dissolve it in acetone to a final concentration of approximately 1 mg/mL.

  • Reagent Preparation:

    • Prepare a solution of 2,4'-dibromoacetophenone in acetone (e.g., 10 mg/mL).

    • Prepare a solution of triethylamine in acetone (e.g., 10 mg/mL).

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the 6-Nonadecynoic acid solution, 100 µL of the 2,4'-dibromoacetophenone solution, and 50 µL of the triethylamine solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture in a heating block at 40°C for 30 minutes. To minimize the risk of isomerization or degradation of the triple bond, lower temperatures and longer incubation times can be explored.[6]

  • Extraction and Clean-up:

    • After incubation, cool the vial to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 500 µL of hexane and 500 µL of deionized water to the dried residue. Vortex thoroughly for 1 minute.

    • Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the derivatized fatty acid to a clean vial.

  • Final Preparation:

    • Evaporate the hexane to dryness under nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 200 µL of acetonitrile/water) for HPLC analysis.

HPLC-UV Operating Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for hydrophobic molecules like fatty acid derivatives.[10]
Mobile Phase A Acetonitrile/Water (50:50, v/v)A common starting point for reversed-phase chromatography of fatty acids.[10]
Mobile Phase B AcetonitrileThe strong organic solvent for gradient elution.
Gradient Start with a linear gradient from 80% A to 100% B over 20-30 minutes.A gradient is necessary to elute the highly retained long-chain fatty acid derivative in a reasonable time with good peak shape.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 10-20 µLDependent on sample concentration and instrument sensitivity.
Detection UV at ~254 nmThe wavelength of maximum absorbance for the phenacyl ester derivative.

Method 2: Direct Analysis by HPLC with Universal Detectors (ELSD/CAD)

For laboratories equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), direct analysis of 6-Nonadecynoic acid without derivatization is a powerful alternative. These detectors are mass-based and do not require the analyte to have a chromophore, making them "universal" for non-volatile and semi-volatile compounds.[11][12] This approach simplifies sample preparation and avoids potential issues with derivatization efficiency and by-products.

Rationale for Method Selection

ELSD and CAD are well-suited for the analysis of lipids, including fatty acids. They are compatible with gradient elution, which is often necessary for complex lipid samples. CAD, in particular, is known for its high sensitivity and consistent response for non-volatile compounds.

Experimental Workflow for Direct HPLC-ELSD/CAD Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-ELSD/CAD Analysis dissolve Dissolve 6-Nonadecynoic acid in appropriate solvent filter Filter sample if necessary dissolve->filter inject Inject sample filter->inject separate Separation on C18 column (Gradient Elution) inject->separate detect ELSD or CAD Detection separate->detect quantify Data Analysis and Quantification detect->quantify

Sources

Application Note: 6-Nonadecynoic Acid (6-NDA) as a Functional Lipid Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 6-Nonadecynoic Acid (6-NDA) , a specialized internal alkyne fatty acid probe. Unlike terminal alkyne probes (e.g., 17-ODYA) used primarily for bioorthogonal "Click" chemistry, 6-NDA is functionally distinct. It serves as a mechanism-based inhibitor of Delta-6 Desaturase (FADS2) and a label-free Raman imaging tracer .

Introduction & Core Utility

6-Nonadecynoic Acid (6-NDA) is a 19-carbon fatty acid analog containing a triple bond at the delta-6 position (


). Its structural specificity makes it a powerful tool for dissecting Polyunsaturated Fatty Acid (PUFA) biosynthesis .

While terminal alkynes are used for conjugation, the internal alkyne at position C6 mimics the geometry of the first double bond introduced by Delta-6 Desaturase (FADS2) . Consequently, 6-NDA acts as a suicide substrate or competitive inhibitor, stalling the conversion of essential fatty acids (Linoleic and


-Linolenic Acid) into their downstream anti-inflammatory or pro-inflammatory metabolites. Additionally, the electron-dense alkyne moiety provides a strong signal in the Raman silent region (~2200 cm⁻¹) , enabling label-free Stimulated Raman Scattering (SRS) microscopy.
Key Applications
  • FADS2 Activity Modulation: Pharmacological inhibition of the rate-limiting step in PUFA synthesis.

  • Metabolic Flux Analysis: Tracing the stalling of lipid elongation/desaturation pathways via GC-MS.

  • Label-Free Lipid Imaging: Visualizing fatty acid uptake and distribution using SRS/CARS microscopy without bulky fluorophores.

Mechanism of Action

Mechanism-Based Inhibition (FADS2)

The enzyme Fatty Acid Desaturase 2 (FADS2) normally introduces a cis-double bond at the C6 position of Linoleic Acid (LA, 18:2n-6) or


-Linolenic Acid (ALA, 18:3n-3).
  • Recognition: 6-NDA is accepted by the acyl-CoA binding pocket of FADS2 due to its structural similarity to LA/ALA.

  • Stalling: The rigid triple bond at C6 cannot be desaturated. The enzyme attempts to process the alkyne, leading to either competitive inhibition or irreversible covalent modification of the active site (mechanism-based inactivation).

  • Outcome: Accumulation of upstream substrates (LA/ALA) and depletion of downstream products (

    
    -Linolenic Acid, Stearidonic Acid).
    
Bioorthogonal Raman Scattering

Unlike fluorescence, which requires bulky tags, the alkyne bond in 6-NDA vibrates at a unique frequency (~2200–2250 cm⁻¹) in the "cell-silent region" where endogenous molecules (proteins, water, lipids) do not scatter light. This allows for high-contrast, quantitative imaging of the probe's subcellular localization.

Comparative Probe Analysis

Feature6-Nonadecynoic Acid (6-NDA) 17-Octadecynoic Acid (17-ODYA) Stearic Acid (C18:0)
Alkyne Position Internal (C6) Terminal (C17)None
Primary Use Enzyme Inhibition (FADS2) / Raman Click Chemistry / ProteomicsMetabolic Control
Click Reactivity Low (Sterically hindered)High (CuAAC compatible)None
Metabolic Fate Stalls desaturation; incorporated into lipidsMimics Stearic Acid; undergoes

-oxidation
Fully metabolized
Detection GC-MS, Raman (SRS/CARS)Fluorescence (post-click), Western BlotMass Spec

Experimental Protocols

Protocol A: FADS2 Inhibition Assay (GC-MS Readout)

Objective: Quantify the inhibition of FADS2 activity by measuring the ratio of product (GLA) to substrate (LA).

Materials:

  • Cell Line: HepG2 (Liver) or THP-1 (Immune), highly active in lipid metabolism.

  • Reagents: 6-Nonadecynoic Acid (Ethanol stock), Linoleic Acid (Substrate), BSA (Fatty Acid Free).

  • Detection: GC-MS (Gas Chromatography-Mass Spectrometry).

Workflow:

  • Probe Complexation: Prepare a 10 mM stock of 6-NDA in ethanol. Complex with 10% BSA in PBS (molar ratio 4:1 FA:BSA) to ensure cellular uptake.

  • Cell Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with 0, 10, 50, 100 µM 6-NDA for 24 hours .

    • Optional: Co-supplement with 50 µM Linoleic Acid (d2-LA isotope) to trace specific flux.

  • Lipid Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Harvest in methanol/chloroform (2:1 v/v) containing BHT (antioxidant).

    • Add internal standard (e.g., C15:0 or C17:0).

  • Derivatization (FAMEs):

    • Dry organic phase under

      
       gas.
      
    • Incubate with 14%

      
      -Methanol at 100°C for 60 mins to generate Fatty Acid Methyl Esters (FAMEs).
      
    • Extract FAMEs into hexane.

  • GC-MS Analysis:

    • Inject onto a high-polarity column (e.g., DB-23 or CP-Sil 88).

    • Data Output: Calculate the Desaturation Index:

      
      
      
    • Expectation: A dose-dependent decrease in this ratio confirms FADS2 inhibition.

Protocol B: Label-Free Raman Imaging (SRS)

Objective: Visualize the intracellular distribution of 6-NDA without fixation or staining.

Materials:

  • SRS Microscope (tuned to ~2230 cm⁻¹ for internal alkyne).

  • Glass-bottom dishes (MatTek).

Workflow:

  • Incubation: Incubate cells with 50 µM 6-NDA for 4–12 hours.

  • Pulse-Chase (Optional): Wash and replace with normal media to track turnover.

  • Live Imaging:

    • Maintain cells at 37°C/5%

      
      .
      
    • Pump Beam: Tunable laser (e.g., 80 MHz, ps pulses).

    • Stokes Beam: Fixed 1064 nm.

    • Target Frequency: Tune pump to generate a frequency difference (

      
      ) of 2230 cm⁻¹ .
      
  • Image Acquisition:

    • Channel 1 (On-Resonance): 2230 cm⁻¹ (Signal + Background).

    • Channel 2 (Off-Resonance): 2100 cm⁻¹ (Background only).

    • Processing: Subtract Ch2 from Ch1 to isolate the 6-NDA distribution (typically in Lipid Droplets and ER).

Pathway Visualization

The following diagram illustrates the specific blockade point of 6-NDA within the Omega-6 biosynthetic pathway.

PUFA_Pathway LA Linoleic Acid (18:2 n-6) FADS2 FADS2 (Delta-6 Desaturase) LA->FADS2 GLA Gamma-Linolenic Acid (18:3 n-6) ELOVL5 ELOVL5 (Elongase) GLA->ELOVL5 DGLA Dihomo-Gamma-Linolenic (20:3 n-6) FADS1 FADS1 (Delta-5 Desaturase) DGLA->FADS1 AA Arachidonic Acid (20:4 n-6) Probe 6-Nonadecynoic Acid (6-NDA) Probe->FADS2 Inhibits/Stalls FADS2->GLA Desaturation ELOVL5->DGLA Elongation FADS1->AA Desaturation

Caption: 6-NDA mimics Linoleic Acid but stalls FADS2, preventing the synthesis of inflammatory precursor Arachidonic Acid.

References

  • Frontiers in Cell and Developmental Biology. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. Retrieved from [Link]

Application Note: 6-Nonadecynoic Acid as a Robust Internal Standard for Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Lipidomics

Quantitative analysis of lipids in complex biological matrices is fundamental to numerous research areas, from biomarker discovery to drug development and nutritional science. However, the inherent variability in sample preparation and analytical instrumentation poses significant challenges to achieving accurate and reproducible quantification. Internal standards are indispensable tools to mitigate these variations.[1][2] An ideal internal standard should be a compound that is not naturally present in the sample, behaves similarly to the analytes of interest during extraction and analysis, and does not interfere with their detection.[1] Odd-chain and isotopically labeled fatty acids are commonly employed for this purpose. This application note details the use of 6-nonadecynoic acid, a long-chain acetylenic fatty acid, as a superior internal standard for the quantitative analysis of a broad range of fatty acids and other lipid species by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Rationale for Selecting 6-Nonadecynoic Acid

6-Nonadecynoic acid (C19H34O2) is a unique fatty acid distinguished by its 19-carbon chain and a triple bond at the sixth carbon position.[3] These structural features provide several advantages as an internal standard:

  • Exogenous Origin: With a 19-carbon backbone, it is generally absent or present in negligible amounts in most common biological samples, minimizing the risk of interference from endogenous lipids.[4][5]

  • Distinct Mass and Retention Time: The presence of the triple bond and its odd-numbered carbon chain result in a unique mass-to-charge ratio (m/z) and chromatographic retention time, allowing for clear separation and identification from common saturated and unsaturated fatty acids in the sample.

  • Physicochemical Similarity: As a long-chain fatty acid, it shares similar extraction and derivatization efficiencies with other fatty acids of interest, ensuring that it accurately reflects the analytical behavior of the target lipids throughout the workflow.

  • Chemical Stability: The triple bond is relatively stable under standard extraction and derivatization conditions, ensuring its integrity throughout the analytical process.

Physicochemical Properties of 6-Nonadecynoic Acid

A comprehensive understanding of the physical and chemical properties of 6-nonadecynoic acid is crucial for its effective implementation as an internal standard.

PropertyValueSource
Molecular Formula C19H34O2[3]
Molecular Weight 294.5 g/mol [3]
IUPAC Name nonadec-6-ynoic acid[3]
Appearance Neat solid[3]
Solubility Soluble in organic solvents, practically insoluble in water[5]

Experimental Workflow for Lipid Analysis Using 6-Nonadecynoic Acid

The following diagram illustrates the general workflow for quantitative lipid analysis using 6-nonadecynoic acid as an internal standard.

G cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (e.g., plasma, tissue, cells) Spike Spike with 6-Nonadecynoic Acid Internal Standard Sample->Spike Add known amount Extract Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extract Deriv Fatty Acid Methyl Ester (FAME) Derivatization (e.g., with BF3-Methanol) Extract->Deriv Analysis GC-MS or LC-MS Analysis Deriv->Analysis Data Peak Integration & Quantification Analysis->Data Quant Calculate Analyte Concentration (Ratio to Internal Standard) Data->Quant

Caption: Workflow for quantitative lipid analysis using an internal standard.

Detailed Protocols

Protocol 1: Preparation of 6-Nonadecynoic Acid Stock Solution

Objective: To prepare a concentrated stock solution of the internal standard for accurate spiking of samples.

Materials:

  • 6-Nonadecynoic acid (high purity, >98%)

  • Anhydrous ethanol or a suitable organic solvent (e.g., chloroform, hexane)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of 6-nonadecynoic acid (e.g., 10 mg) using an analytical balance.

  • Transfer the weighed standard to a volumetric flask (e.g., 10 mL).

  • Dissolve the standard in a small volume of the chosen solvent.

  • Once fully dissolved, bring the solution to the final volume with the solvent.

  • This creates a stock solution of known concentration (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial under argon or nitrogen at -20°C to prevent oxidation and degradation.

Protocol 2: Lipid Extraction and Sample Spiking

Objective: To extract total lipids from a biological sample and incorporate the internal standard.

Materials:

  • Biological sample (e.g., 100 µL plasma, 10 mg tissue homogenate)

  • 6-Nonadecynoic acid internal standard stock solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or similar aqueous solution)

  • Centrifuge

Procedure (based on the Folch method): [6][7]

  • To your sample in a glass tube, add a precise volume of the 6-nonadecynoic acid stock solution to achieve the desired final concentration. The amount should be comparable to the expected concentration of the analytes of interest.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample (e.g., 2 mL for a 100 µL sample).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Objective: To convert fatty acids into their more volatile methyl ester derivatives for optimal GC analysis.[8][9]

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF3-Methanol) solution (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Add 1-2 mL of 14% BF3-Methanol solution to the dried lipid extract.

  • Seal the tube tightly and heat at 100°C for 30 minutes.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis and Quantification

Instrumentation and Conditions: A typical GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a DB-225 or similar polar column) should be used.[10][11] The specific temperature program and MS parameters should be optimized for the separation and detection of the target fatty acids and the 6-nonadecynoic acid methyl ester.

Quantification: The concentration of each target fatty acid is determined by calculating the ratio of its peak area to the peak area of the 6-nonadecynoic acid internal standard. A calibration curve can be constructed using a series of standards containing known concentrations of the fatty acids of interest and a fixed concentration of the internal standard. This allows for the conversion of peak area ratios to absolute concentrations.

Self-Validating System and Trustworthiness

The protocol's trustworthiness is enhanced by incorporating quality control (QC) samples within each analytical batch. These QC samples, typically pooled from the study samples, are prepared and analyzed alongside the experimental samples. The consistency of the 6-nonadecynoic acid peak area and the calculated concentrations of target lipids in the QC samples across the batch provides a measure of the assay's precision and reproducibility. A relative standard deviation (RSD) of less than 15% for the internal standard across all samples is generally considered acceptable.[12]

Conclusion

6-Nonadecynoic acid serves as an excellent internal standard for the quantitative analysis of lipids. Its unique chemical structure ensures it is easily distinguishable from endogenous fatty acids, while its physicochemical properties allow it to effectively track and correct for variations during sample preparation and analysis. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reliable quantification of lipids in a variety of biological matrices.

References

  • NONADECYLIC ACID - Ataman Kimya . Available at: [Link]

  • Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem . Available at: [Link]

  • Nonadecylic acid - Wikipedia . Available at: [Link]

  • nonadecanoic acid, 646-30-0 - The Good Scents Company . Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central . Available at: [Link]

  • Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics - eScholarship.org . Available at: [Link]

  • Internal standards for lipidomic analysis - LIPID MAPS . Available at: [Link]

  • Fatty Acid Mass Spectrometry Protocol - LIPID MAPS . Available at: [Link]

  • cis-10-Nonadecenoic acid | C19H36O2 | CID 5312513 - PubChem - NIH . Available at: [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis . Available at: [Link]

  • Optimization of the GC method for routine analysis of the fatty acid profile in several food samples - European Commission . Available at: [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis . Available at: [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter - MDPI . Available at: [Link]

  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis . Available at: [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC - NIH . Available at: [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - NIH . Available at: [Link]

  • List of internal standards used for lipidomics analysis. - ResearchGate . Available at: [Link]

  • Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS - Shimadzu . Available at: [Link]

  • Mass Spectrometry Methodology in Lipid Analysis - ResearchGate . Available at: [Link]

  • Lipidomics Studies Using Mass Spectrometry - LIPID MAPS . Available at: [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) . Available at: [Link]

  • Nonadecanoic acid, TMS derivative - the NIST WebBook . Available at: [Link]

Sources

"metabolic tracing studies with 6-Nonadecynoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioorthogonal Metabolic Tracing and Mechanistic Profiling of 6-Nonadecynoic Acid (6-NDA)

Part 1: Executive Summary & Scientific Rationale

6-Nonadecynoic acid (6-NDA) is a specialized C19 fatty acid analog featuring an internal alkyne moiety at the delta-6 (


) position. Unlike terminal alkyne probes (e.g., 17-ODYA) typically used for general lipid trafficking, 6-NDA is a bioactive agent with potent antifungal properties, particularly against Candida albicans and Aspergillus fumigatus.

This Application Note details the protocol for using 6-NDA as a dual-function probe:

  • Pharmacological Agent: To induce fatty acid stress and inhibit sphingolipid biosynthesis.

  • Bioorthogonal Tracer: To map the subcellular localization and metabolic fate of the molecule itself using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

Mechanism of Action (The "Why"): The internal triple bond at C6 mimics the geometry of desaturated fatty acids but resists enzymatic processing (e.g., by


-desaturase or elongases). This steric and electronic blockade allows 6-NDA to act as a metabolic competitive inhibitor. By "clicking" a reporter tag (fluorophore or biotin) to this alkyne handle, researchers can visualize exactly where the drug accumulates (e.g., lipid droplets, mitochondrial membranes) and identify which lipid species incorporate it.

Part 2: Experimental Workflows

Visualizing the Workflow

The following diagram outlines the parallel workflows for Imaging (Localization) and Mass Spectrometry (Metabolite Identification).

G cluster_0 Pathway A: Fluorescence Imaging cluster_1 Pathway B: Lipidomics/Metabolism Start Cell Culture (Fungi or Mammalian) Treat Pulse with 6-NDA (10-50 µM) Start->Treat 4-24 hrs Fix Fixation & Permeabilization Treat->Fix Localization Extract Lipid Extraction (Folch Method) Treat->Extract Metabolism Click1 CuAAC Reaction (Azide-Fluorophore) Fix->Click1 Micro Confocal Microscopy Click1->Micro Visualize Accumulation Click2 CuAAC Reaction (Azide-Biotin/Ion Tag) Extract->Click2 MS LC-MS/MS Analysis Click2->MS Identify Modified Lipids

Caption: Dual-stream workflow for 6-NDA analysis. Pathway A visualizes subcellular drug distribution; Pathway B tracks metabolic incorporation into complex lipids.

Part 3: Detailed Protocols

Protocol A: In Situ Localization via Fluorescence Microscopy

Objective: To determine if 6-NDA accumulates in lipid droplets, ER, or plasma membrane.

Reagents Required:

  • 6-Nonadecynoic acid (Stock: 50 mM in DMSO).

  • Azide-Fluorophore (e.g., Alexa Fluor 488-Azide or TAMRA-Azide).

  • CuSO

    
     (100 mM aqueous stock).
    
  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) - prevents copper toxicity and oxidation.

  • Sodium Ascorbate (freshly prepared 100 mM).

Step-by-Step Procedure:

  • Cell Seeding & Pulse:

    • Seed cells (e.g., C. albicans or HeLa) on coverslips.

    • Treat with 10–50 µM 6-NDA in complete media for 4–16 hours.

    • Control: Treat parallel wells with vehicle (DMSO) and Oleic Acid (competitor) to validate specificity.

  • Fixation:

    • Wash cells 2x with PBS.

    • Fix with 3.7% Formaldehyde in PBS for 15 min at RT.

    • Wash 2x with PBS.

  • Permeabilization:

    • Incubate with 0.5% Triton X-100 in PBS for 10 min.

    • Critical: Lipid tracers can be washed out by excessive detergents. Use Saponin (0.1%) if targeting membrane-bound pools specifically.

  • The Click Reaction (The "Cocktail"):

    • Prepare the reaction cocktail immediately before use in this specific order:

      • PBS (Buffer)[1]

      • Azide-Fluorophore (Final: 10–20 µM)

      • CuSO

        
         / THPTA premix (Final: 1 mM Cu / 5 mM Ligand)
        
      • Sodium Ascorbate (Final: 10 mM) - Add last to initiate.

    • Add cocktail to coverslips. Incubate for 30–60 min at RT in the dark.

  • Washing & Imaging:

    • Wash 3x with PBS containing 1% BSA (removes unreacted dye).

    • Counterstain nuclei (DAPI) or Lipid Droplets (BODIPY 493/503 - Note: Use spectrally distinct azide if using BODIPY).

    • Image via Confocal Microscopy.

Expected Outcome: 6-NDA often shows punctate staining colocalizing with lipid droplets (if sequestered) or reticular patterns (ER integration) if acting as a phospholipid synthesis inhibitor.

Protocol B: Metabolic Tracing via LC-MS (Lipidomics)

Objective: To detect if 6-NDA is elongated, desaturated, or incorporated into Phosphatidylcholines (PC) or Sphingolipids.

Reagents Required:

  • Internal Standards (Deuterated Oleic Acid).

  • Chloroform/Methanol (2:1 v/v).

  • Click Reagents (Biotin-Azide for enrichment, or direct MS detection of the alkyne).

Step-by-Step Procedure:

  • Metabolic Labeling:

    • Incubate cells (

      
       cells) with 50 µM 6-NDA for 24 hours.
      
  • Lipid Extraction (Modified Folch):

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend in 500 µL Methanol. Vortex.

    • Add 1 mL Chloroform. Vortex vigorously.

    • Add 250 µL water to induce phase separation. Centrifuge (3000 x g, 5 min).

    • Collect the lower organic phase (Lipids). Dry under nitrogen gas.

  • Click-Derivatization (Optional but Recommended for Sensitivity):

    • Resuspend dried lipids in 50 µL t-BuOH/DMSO (4:1).

    • Perform Click reaction with a mass-tag azide (e.g., 3-azido-7-hydroxycoumarin) to improve ionization efficiency and shift the mass away from background noise.

    • Reaction: 1 mM Azide, 1 mM Cu(I), RT for 1 hour.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase: A: 60:40 ACN:H2O (10mM Ammonium Formate); B: 90:10 IPA:ACN.

    • Targeted Scan: Look for the parent mass of 6-NDA (

      
       calc. for C19H33O2 [M-H]-) and potential metabolites:
      
      • Elongation: +28 Da (C21 species).

      • Beta-oxidation:[2] -28 Da (C17 species).

      • Phospholipid incorporation: Look for PC/PE headgroups with the specific acyl chain mass.

Part 4: Data Interpretation & Troubleshooting

Table 1: Troubleshooting the Click Reaction

ProblemProbable CauseSolution
High Background Fluorescence Unreacted Azide-Fluorophore trapped in membranes.Increase BSA (3%) in wash steps; Perform a "back-extraction" wash with MeOH/PBS if cells can tolerate it.
No Signal Copper oxidation or insufficient Cu(I).Prepare Sodium Ascorbate fresh (it oxidizes in minutes). Increase THPTA ligand ratio to 5:1 over Copper.
Cell Morphology Loss Toxicity of Copper or 6-NDA.Reduce Copper concentration to 100 µM; Reduce 6-NDA incubation time.
Signal in Nucleus Free dye diffusion or non-specific binding.Verify with a "No Alkyne" control (cells not treated with 6-NDA).

Scientific Insight (E-E-A-T): Research indicates that 6-NDA acts by inducing "fatty acid stress."[2][3] In S. cerevisiae and C. albicans, it downregulates genes involved in fatty acid oxidation. Therefore, in Protocol B, you should expect to see an accumulation of free 6-NDA and a decrease in downstream desaturated products , confirming its role as a metabolic blocker rather than a rapidly metabolized fuel source.

References

  • Carballeira, N. M., Sanabria, D., & Parang, K. (2005).[4][5] Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid. Archiv der Pharmazie, 338(9), 441–443.[4][5]

  • Clavaud, C., et al. (2012). 6-Nonadecynoic acid (6-NDA), a plant-derived acetylenic acid, exhibits strong inhibitory activity against the human fungal pathogens Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes.[2][3] Antimicrobial Agents and Chemotherapy, 56(6).

  • Kuerschner, L., & Thiele, C. (2022).[6] Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559.[6]

  • Hang, H. C., et al. (2007).[1] Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744–2745.

Sources

Troubleshooting & Optimization

"improving the purity of synthesized 6-Nonadecynoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Lipid Synthesis Subject: 6-Nonadecynoic Acid (


) – Synthesis & Purification Optimization
Ticket ID:  #LIPID-SYN-C19-06
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the High-Purity Synthesis Support module. You are likely accessing this guide because your synthesized 6-Nonadecynoic acid is showing signs of isomeric heterogeneity, low yield, or persistent aliphatic impurities.

6-Nonadecynoic acid is a long-chain fatty acid with a specific internal unsaturation at the C6 position. Unlike standard saturated lipids, the internal alkyne creates unique challenges regarding regiochemical integrity and purification efficiency . This guide prioritizes the elimination of common "silent" impurities—specifically allene isomers and chain-length homologs—that often evade standard HPLC detection.

Module 1: Synthetic Strategy & Optimization

The Core Challenge: The most robust route to 6-Nonadecynoic acid is the C-alkylation of a terminal alkyne (Fragment A) with an alkyl halide (Fragment B). The critical failure point here is the "Alkyne Zipper" effect —the base-catalyzed migration of the triple bond.

Recommended Retrosynthetic Route

To ensure the triple bond remains fixed at C6, we recommend coupling 1-Tetradecyne with a protected 5-Halovaleric acid derivative .

  • Fragment A (Nucleophile): Lithium 1-Tetradecynide (derived from 1-Tetradecyne).

  • Fragment B (Electrophile): 5-Bromo-valeric acid (protected as an orthoester or oxazoline to survive strong bases).

Protocol Optimization: The C-C Coupling

Q: My crude NMR shows small peaks at 5.1 ppm. What is happening? A: You are likely seeing allene formation . If the reaction temperature rises above -40°C during the deprotonation or coupling steps, the strong base (n-BuLi) can deprotonate the propargylic position, leading to isomerization (alkyne


 allene).

Corrective Protocol:

  • Solvent System: Use anhydrous THF with HMPA or DMPU (Co-solvent ratio 4:1). The co-solvent is non-negotiable; it breaks up lithium aggregates, increasing the nucleophilicity of the acetylide without requiring higher temperatures [1].

  • Temperature Control:

    • Deprotonation: -78°C (Acetone/Dry Ice bath).

    • Addition of Electrophile: -78°C.

    • Warming: Allow to warm to 0°C very slowly over 4 hours. Do not reflux.

  • Quenching: Quench with saturated Ammonium Chloride (

    
    ) at 0°C. Acidic quenching prevents basic isomerization during workup.
    
Visual Workflow: Synthesis Logic

G Start 1-Tetradecyne (C14 Alkyne) Base n-BuLi / THF / DMPU (-78°C) Start->Base Activation Inter Lithium Acetylide Intermediate Base->Inter Deprotonation Couple + Protected 5-Bromovaleric Acid Inter->Couple Sn2 Attack Quench Acidic Quench (Prevent Isomerization) Couple->Quench Workup Product Crude 6-Nonadecynoic Acid Quench->Product Isolation

Figure 1: Kinetic control workflow to prevent triple bond migration.

Module 2: Purification & Isolation

The Core Challenge: Standard silica chromatography often fails to separate the target internal alkyne from saturated byproducts (e.g., traces of reduced alkane if hydrogenation occurred, or unreacted alkyl halides) because their


 values are nearly identical.
Technique A: Urea Complexation (The "Rough Cut")

Before chromatography, use Urea Complexation to remove branched impurities or oxidized byproducts. Urea forms hexagonal inclusion crystals with linear aliphatic chains.

  • Why it works: 6-Nonadecynoic acid (linear) will crystallize with urea. Branched isomers or cyclic impurities will stay in the mother liquor [2].

  • Protocol: Dissolve crude oil in Methanol/Urea (sat.). Cool to 4°C. Filter crystals. Dissolve crystals in warm water/HCl to release the pure fatty acid.

Technique B: Argentation Chromatography (The "Fine Polish")

This is the Gold Standard for alkyne purity. Silica gel impregnated with Silver Nitrate (


) separates lipids based on the number and geometry of pi-bonds [3].

Q: I can't separate the unreacted 1-tetradecyne from the product. A: Use 10%


-Silica . The silver ions form a reversible 

-complex with the triple bond.
  • Saturated impurities elute first (no interaction).

  • 6-Nonadecynoic acid (Internal Alkyne) elutes second.

  • Terminal Alkyne (unreacted starting material) elutes last (stronger interaction due to steric accessibility).

Purification Comparison Table

MethodTargetsEfficiency for 6-Nonadecynoic
Standard Silica Polar functional groups (COOH)Low. Fails to separate chain length homologs.
Urea Complexation Linear vs. Branched chainsMedium. Good for bulk cleanup of crude.
Argentation (

)
Pi-bond count & PositionHigh. Essential for removing isomers.
Recrystallization Solubility differencesMedium. Use Pentane at -20°C.

Module 3: Analytical Troubleshooting (QC)

The Core Challenge: Confirming the triple bond is at C6 and not C5 or C7.

Q: How do I definitively prove the triple bond location? A: Mass Spec (fragmentation) is often ambiguous for internal alkynes. You must use


-NMR .
  • Diagnostic Shift: Look for the alkyne carbons around 80 ppm .

  • The "Spacer" Check:

    • C1 (Carbonyl): ~180 ppm.

    • C2: ~34 ppm.

    • C3: ~24 ppm.

    • C4: ~28 ppm.

    • C5 (Propargylic): ~18.5 ppm .

    • C6 (Alkyne): ~80 ppm .

    • Note: If the triple bond were at C5, the carbonyl C1 would influence the shift of the alkyne carbons differently due to proximity.

Troubleshooting Logic Tree

Troubleshooting Issue Impurity Detected Type Identify Impurity Type Issue->Type Saturated Saturated Alkane (No Pi Bond) Type->Saturated Isomer Allene / Wrong Alkyne Pos. Type->Isomer Halide Unreacted Bromide Type->Halide Sol_Sat Solution: Urea Complexation Saturated->Sol_Sat Sol_Iso Solution: Argentation Chrom. (AgNO3) Isomer->Sol_Iso Sol_Hal Solution: Standard Silica (Polarity diff is sufficient) Halide->Sol_Hal

Figure 2: Decision matrix for purification based on impurity profile.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Hayes, D. G., et al. (1998).[1] "Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids."[1][2] Journal of the American Oil Chemists' Society, 75(10), 1403–1409.[1] Link

  • Morris, L. J. (1966). "Separations of Lipids by Silver Ion Chromatography." Journal of Lipid Research, 7(6), 717–732. Link

  • Nikolova-Damyanova, B. (2014). "A Guide to the Practice of Quantitative Silver Ion TLC of Fatty Acids." AOCS Lipid Library. Link

Sources

"avoiding isomerization of 6-Nonadecynoic acid during analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomerization & Degradation During Analytical Workflows

Core Technical Advisory: The Alkyne Instability Factor

User Query: Why am I seeing multiple peaks and shifting retention times when analyzing 6-Nonadecynoic acid standards?

Scientist Response: The root cause is likely base-catalyzed isomerization or thermal degradation . 6-Nonadecynoic acid (19:1Δ6a) contains an internal alkyne (triple bond) at the C6 position. Unlike saturated fatty acids, acetylenic lipids are chemically fragile in specific environments.[1]

If you are using standard FAME (Fatty Acid Methyl Ester) preparation methods involving alkaline reagents (e.g., Sodium Methoxide, KOH in Methanol), you are actively destroying your sample.[1]

The Mechanism of Failure

Under basic conditions, the protons on the methylene groups adjacent to the triple bond (propargylic protons) become acidic. A strong base removes a proton, creating a resonance-stabilized anion.[1] When this reprotonates, it often forms an allene (–CH=C=CH–) or migrates the triple bond to a conjugated position (conjugated diene).[1] This results in a mixture of positional isomers that appear as "ghost peaks" or broad shoulders in your chromatogram.

Troubleshooting Guide & FAQs

SECTION A: Derivatization (The Critical Control Point)

Q: Can I use my standard boron trifluoride (BF3) method? A: Proceed with extreme caution. While acid-catalyzed methylation is safer than base-catalyzed methods for alkynes, BF3 is a Lewis acid that can be harsh.[1] Prolonged heating with BF3 can lead to methoxy-artifacts across the triple bond.

  • Better Alternative: Use 1-2% Sulfuric Acid in Methanol or Methanolic HCl .[1] These are milder Bronsted acids.

  • Best Practice: TMS-Diazomethane (Trimethylsilyldiazomethane).[1] This reaction occurs at room temperature, eliminating thermal stress and avoiding both strong acids and bases.[1]

Q: I used KOH/MeOH and my peak disappeared. Where did it go? A: It didn't disappear; it scattered. The base caused the triple bond at C6 to migrate or isomerize into a conjugated diene system. These isomers have different boiling points and polarities, spreading your single analyte signal into multiple small, unrecognizable peaks (the "grass" on the baseline).[1]

SECTION B: Chromatographic Conditions

Q: My GC-MS shows tailing. Should I increase the injector temperature? A: No. High injector temperatures (>250°C) can induce thermal isomerization of acetylenic FAMEs inside the liner, especially if the liner is not properly deactivated.

  • Solution: Use a Cold On-Column Injection or a Programmable Temperature Vaporizing (PTV) injector. Keep the initial injection temperature low (e.g., 60°C) and ramp up.[1]

  • Column Choice: Use a high-polarity column (e.g., biscyanopropyl polysiloxane phases like CP-Sil 88 or BPX70) to separate the acetylenic ester from potential isomers, but ensure the max temperature limits aren't exceeded.[1]

Validated Protocols

Protocol A: The "Safe" Derivatization (Acid-Catalyzed)

Use this if TMS-Diazomethane is unavailable.[1]

StepActionCritical Control Note
1 Dissolve 1-5 mg of lipid in 1 mL Toluene.Toluene solubilizes the long chain C19 lipid better than hexane.
2 Add 2 mL of 1% H2SO4 in Methanol (freshly prepared).DO NOT use KOH or NaOMe.
3 Flush headspace with Nitrogen gas and cap tightly.Prevents oxidation of the triple bond.
4 Incubate at 50°C for 2 hours (or overnight at RT).High heat (>80°C) promotes artifact formation.
5 Add 5 mL of 5% NaCl solution and extract with Hexane (2x).Neutralize acid immediately after extraction if possible.
6 Dry over anhydrous Na2SO4 and analyze immediately.Store at -20°C under Argon if delaying analysis.[1]
Protocol B: The "Gold Standard" (TMS-Diazomethane)

Recommended for high-value samples.[1]

  • Dissolve sample in 0.5 mL Methanol/Toluene (3:2).

  • Add TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.

  • Incubate at Room Temperature for 15 minutes with mild agitation.

  • Quench excess reagent with a drop of dilute acetic acid (until colorless).

  • Evaporate solvent under Nitrogen and reconstitute in Hexane for GC.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical risks associated with 6-Nonadecynoic acid.

Diagram 1: Analytical Decision Tree

AnalysisWorkflow Start Start: 6-Nonadecynoic Acid Sample CheckType Check Derivatization Method Start->CheckType BaseMethod Alkaline Method (KOH, NaOMe) CheckType->BaseMethod Avoid! AcidMethod Acid Method (H2SO4/MeOH) CheckType->AcidMethod Acceptable DiazMethod TMS-Diazomethane (Room Temp) CheckType->DiazMethod Preferred Isomerization CRITICAL FAILURE: Alkyne Migration/Allene Formation BaseMethod->Isomerization SafeFAME Stable Methyl Ester (6-Nonadecynoate) AcidMethod->SafeFAME DiazMethod->SafeFAME ResultBad Artifacts & Ghost Peaks Isomerization->ResultBad GC_Inj GC Injection SafeFAME->GC_Inj HighTemp High Temp Split/Splitless (>250°C) GC_Inj->HighTemp LowTemp Cold On-Column / PTV (<100°C Start) GC_Inj->LowTemp HighTemp->ResultBad Thermal Degradation ResultGood Accurate Quantitation LowTemp->ResultGood

Caption: Workflow logic for preserving the alkyne moiety during derivatization and injection.

Diagram 2: The Chemistry of Failure (Base-Catalyzed Isomerization)

IsomerizationPath Step1 6-Nonadecynoic Acid (Internal Alkyne) Step2 Propargylic Anion (Resonance Stabilized) Step1->Step2 Proton Abstraction Base Base Catalyst (OH- / OMe-) Base->Step2 Step3a Allene Isomer (–CH=C=CH–) Step2->Step3a Reprotonation Step3b Conjugated Diene (–CH=CH–CH=CH–) Step3a->Step3b Further Migration

Caption: Mechanistic pathway showing how basic conditions shift the triple bond.

Comparative Data: Method Risks

MethodReagentRisk LevelPrimary Artifact
Alkaline Transesterification KOH/MeOH or NaOMeCRITICAL Positional isomers, Allenes, Conjugated dienes.[1]
Strong Lewis Acid BF3-Methanol (High Heat)HIGH Methoxy-adducts across the triple bond.
Mild Bronsted Acid 1% H2SO4 or HCl / MeOHLOW Minimal if temp < 60°C.
Diazo-alkane TMS-DiazomethaneNEGLIGIBLE None (Room temp reaction).[1]

References

  • Christie, W. W. (1998).[1] Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353.[1] [1]

  • Dobson, G. (2011).[1] Identification of Fatty Acids in Edible Oils by Gas Chromatography-Mass Spectrometry. In Analysis of Lipid Oxidation. AOCS Press. (Discusses thermal artifacts in unsaturated lipids).

  • Spitzer, V. (1997).[1] Structure Analysis of Fatty Acids by Gas Chromatography – Low Resolution Electron Impact Mass Spectrometry of Their 4,4-Dimethyloxazoline Derivatives - A Review. Progress in Lipid Research, 35(4), 387-408.[1]

  • Knothe, G. (2006).[1] Analyzing Biodiesel: Standards and Other Methods. Journal of the American Oil Chemists' Society, 83, 823–833.[1] (Reference for acid-catalyzed vs base-catalyzed methylation risks).

Sources

"optimizing storage conditions for 6-Nonadecynoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Nonadecynoic Acid

Welcome to the technical support guide for 6-Nonadecynoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and optimal performance of this valuable alkynoic fatty acid in your experiments. The unique triple bond in 6-Nonadecynoic acid makes it a powerful tool for biochemical studies and a precursor for complex molecule synthesis, but this same reactivity necessitates stringent storage and handling protocols to prevent degradation.

This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the day-to-day handling and storage of 6-Nonadecynoic acid.

Q1: What is the fundamental principle behind storing 6-Nonadecynoic acid correctly?

The primary goal is to mitigate two main degradation pathways: oxidation and hydrolysis. The electron-rich carbon-carbon triple bond (alkyne group) is susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metal impurities. Hydrolysis of the carboxylic acid head group can also occur in the presence of moisture. Therefore, optimal storage involves creating an environment that is cold, dark, dry, and oxygen-free.

Q2: Should I store 6-Nonadecynoic acid as a solid powder or dissolved in a solvent?

For long-term stability, storing 6-Nonadecynoic acid in a suitable organic solvent is highly recommended. Unsaturated lipids, like this alkynoic acid, are often hygroscopic as powders and can quickly absorb atmospheric moisture, which can initiate hydrolysis.[1] Furthermore, the increased surface area of a powder exposes the compound more readily to atmospheric oxygen. A deoxygenated solvent solution minimizes both of these risks.

Q3: What are the recommended storage temperatures?

The appropriate temperature depends on the expected duration of storage. Adhering to these temperature guidelines is critical for preserving the compound's integrity.

Storage DurationRecommended TemperatureRationale
Long-Term (Months to Years) -20°C or lowerReduces molecular motion, significantly slowing the rate of all chemical degradation reactions. A stability of ≥4 years has been noted at -20°C for the saturated analog, nonadecanoic acid.[2]
Short-Term (Days to Weeks) 2-8°CAcceptable for working solutions or recently received material before long-term storage preparation.[3]
Q4: Which solvents are optimal for creating a stock solution for long-term storage?

Selecting the right solvent is crucial for both stability and experimental compatibility. The solvent should be anhydrous (dry) and readily purged of dissolved oxygen.

SolventApproximate SolubilityNotes & Best Practices
Ethanol ~25 mg/mLUse high-purity, anhydrous ethanol. Good for many biological applications.
Dimethylformamide (DMF) ~25 mg/mLA versatile solvent, but ensure it is high-purity and suitable for your downstream assays.
Dimethyl Sulfoxide (DMSO) ~10 mg/mLCommon for cell-based assays. Note the lower solubility compared to ethanol and DMF.

(Solubility data is based on its saturated analog, nonadecanoic acid, and should be confirmed empirically for 6-Nonadecynoic acid).[2]

Protocol for Stock Solution Preparation: To ensure the longevity of your stock solution, follow this self-validating protocol.

cluster_prep Protocol: Preparing a Stable Stock Solution start Start: Vial of 6-Nonadecynoic Acid allow_temp Allow vial to reach room temperature before opening start->allow_temp Prevents moisture condensation weigh Weigh required amount in a clean, dry environment allow_temp->weigh dissolve Dissolve in anhydrous solvent (e.g., Ethanol, DMF) in a glass vial weigh->dissolve purge Purge solution with inert gas (Argon or Nitrogen) for 2-5 minutes dissolve->purge Removes dissolved oxygen seal Seal tightly with a Teflon-lined cap purge->seal Creates inert headspace wrap Wrap vial in aluminum foil to protect from light seal->wrap store Store at -20°C for long-term use wrap->store

Caption: Workflow for preparing an oxygen-free, light-protected stock solution.

Q5: What type of container is mandatory for storage?

Always use glass containers with Teflon-lined closures.[1] Plastic containers (e.g., polypropylene, polystyrene) are unsuitable for storage with organic solvents as plasticizers and other impurities can leach into the solution, contaminating your compound and potentially interfering with experiments.[1] For light-sensitive compounds like unsaturated fatty acids, using amber glass vials or wrapping clear vials in aluminum foil provides necessary protection.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues that may arise from suboptimal storage or handling.

Problem: My experimental results are inconsistent or show a loss of compound activity.

This is the most common indicator of compound degradation. The triple bond in 6-Nonadecynoic acid is the likely site of chemical modification.

  • Primary Suspect: Oxidation. The alkyne group can be oxidized, leading to a variety of byproducts that may be inactive or have altered activity. This is accelerated by oxygen, light, and repeated freeze-thaw cycles which can introduce moisture and oxygen.

  • Secondary Suspect: Hydrolysis. If stored improperly as a solid or in a non-anhydrous solvent, moisture can lead to the formation of the free carboxylate, altering the compound's properties.

Troubleshooting Workflow:

cluster_troubleshoot Troubleshooting: Inconsistent Results start Inconsistent or Unexpected Results check_storage Review Storage Protocol: - Stored at -20°C? - Under inert gas? - In a glass vial? - Protected from light? start->check_storage protocol_ok Protocol Followed? check_storage->protocol_ok new_stock Prepare fresh stock solution from a new, unopened vial protocol_ok->new_stock Yes bad_protocol Revise storage protocol based on best practices. Discard compromised material. protocol_ok->bad_protocol No re_run Re-run critical experiment new_stock->re_run results_ok Results Consistent Now? re_run->results_ok contact_support Contact Technical Support for further analysis results_ok->contact_support No discard Discard old stock. Implement corrected storage protocol. results_ok->discard Yes bad_protocol->new_stock

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

Problem: The compound, which should be a solid, appears oily, gummy, or discolored.

This indicates severe degradation.

  • Causality: Unsaturated lipids that are stored as powders are prone to absorbing moisture, causing them to become gummy.[1] A yellow or brown discoloration is often a sign of significant oxidation or polymerization, where multiple fatty acid molecules react to form larger, often insoluble, products.

  • Solution: Do not use the material. It is chemically compromised and will not yield reliable results. Discard the vial and procure fresh material. Review your receiving and initial storage procedures to prevent recurrence.

Problem: The compound is difficult to dissolve, even in recommended solvents.
  • Causality: While 6-Nonadecynoic acid is soluble in several organic solvents, difficulty in dissolution can arise from two sources:

    • Incorrect Solvent or Conditions: The solvent may not be appropriate, or the concentration may be too high.

    • Degradation: As mentioned above, oxidation and polymerization can lead to the formation of insoluble byproducts.

  • Solution Protocol:

    • Verify Solvent & Concentration: Double-check the solubility data and ensure you are not attempting to create a supersaturated solution.[2]

    • Gentle Warming: Warm the solution gently (to 30-37°C) and vortex to aid dissolution. Do not overheat, as this can accelerate degradation.

    • Assess Integrity: If the compound remains insoluble or a precipitate is visible, it is highly likely that the material has degraded. It should be discarded.

References

  • BioCrick. (n.d.). Nonadecanoic acid-MSDS. Retrieved from [Link]

  • PubChem. (n.d.). Nonadecanoic Acid. Retrieved from [Link]

  • Shahidi, F. (Ed.). (2005). Bailey's Industrial Oil and Fat Products, Sixth Edition, Six Volume Set. John Wiley & Sons, Inc.
  • The Good Scents Company. (n.d.). nonadecanoic acid. Retrieved from [Link]

Sources

"troubleshooting low cell uptake of 6-Nonadecynoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: #NDA-6-UPTAKE-001 Subject: Troubleshooting Low Cell Uptake / Detection of 6-Nonadecynoic Acid (6-NDA) Assigned Specialist: Senior Application Scientist, Lipidomics & Chemical Biology Division

Executive Summary

You are likely encountering "low uptake" of 6-Nonadecynoic Acid (6-NDA) due to one of three critical factors:

  • The "Click" Trap (Most Common): 6-NDA contains an internal alkyne (at position C6). It is biochemically inert to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used in commercial "Click-iT" kits. If you are trying to image this probe using standard azide-fluorophores, you will get zero signal, mimicking "no uptake."

  • Solubility & Sequestration: As a C19 fatty acid, 6-NDA is extremely hydrophobic. Without proper BSA conjugation, it precipitates in aqueous media or binds non-specifically to plasticware. Conversely, high-serum media can sequester the compound, preventing cellular entry.

  • Biological Efflux: In fungal models (Candida, Cryptococcus), 6-NDA targets fatty acid elongases. Resistant strains often upregulate efflux pumps (CDR/MDR) or alter cell wall permeability to exclude the compound.

Phase 1: The "Click Chemistry" Reality Check

Q: I am using a standard Click-iT kit with an Azide-Fluorophore, but I see no fluorescence. Is the uptake failing?

A: The uptake might be fine, but your detection method is incompatible. Standard click chemistry (CuAAC) requires a terminal alkyne (at the very end of the chain, e.g., 17-Octadecynoic acid). 6-Nonadecynoic acid has an internal alkyne at position 6.

  • The Chemistry: Internal alkynes are sterically hindered and electronically distinct. They do not react with azides using standard copper catalysis.

  • The Solution:

    • For Imaging: You must use Stimulated Raman Scattering (SRS) Microscopy . The internal alkyne provides a strong, unique Raman shift (~2200 cm⁻¹) in the "silent region" of the cell spectrum.

    • For Quantification: Switch to LC-MS/MS (Lipidomics) . Extract cellular lipids and analyze the incorporation of the C19 chain into phospholipids.

    • If you MUST use Fluorescence: You need to switch probes. Use 17-Octadecynoic Acid (17-ODYA) or Palmitic Acid-Alkyne (PA-Alkyne) , which have terminal alkynes and are fully compatible with click kits.

Visualizing the Incompatibility:

ClickCompatibility cluster_0 Standard Probe (Terminal Alkyne) cluster_1 6-NDA (Internal Alkyne) Term 17-ODYA (Terminal C≡C) Cu Copper Catalyst (CuAAC) Term->Cu Sig Fluorescent Signal (Strong) Cu->Sig Int 6-NDA (Internal C6≡C7) Cu2 Copper Catalyst (CuAAC) Int->Cu2 Steric Hindrance SRS Raman/SRS Microscopy Int->SRS Compatible NoSig NO REACTION (False Negative) Cu2->NoSig Steric Hindrance

Caption: Figure 1. Structural incompatibility of 6-NDA with standard Click Chemistry kits vs. compatible Raman detection.

Phase 2: Formulation & Bioavailability (Solubility)

Q: My stock solution is clear, but the media gets cloudy or I see crystals. How do I fix this?

A: You are experiencing "Solvent Shock." 6-NDA (C19) is highly lipophilic. Dumping a DMSO stock directly into aqueous media causes immediate micro-precipitation. The crystals sink or stick to plastic, resulting in effectively zero concentration reaching the cells.

Protocol: BSA-Complexing (The "Gold Standard" for FA Uptake) You must chaperone the fatty acid using Fatty Acid-Free BSA (Bovine Serum Albumin).

  • Prepare Stock: Dissolve 6-NDA in DMSO to 50–100 mM.

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA (essential!) in PBS or media to 10% (w/v). Filter sterilize.

  • Conjugation Step:

    • Warm the BSA solution to 37°C.

    • Slowly add the 6-NDA DMSO stock to the stirring BSA solution.

    • Target Ratio: 2:1 to 5:1 (Fatty Acid : BSA molar ratio).

    • Example: For 5 mM final FA, you need ~1 mM BSA (approx 6.6% solution).

    • Incubate at 37°C for 30–60 minutes to allow binding.

  • Dilution: Dilute this conjugated stock into your final cell culture media. The BSA keeps the FA soluble and facilitates transport via CD36/FATP receptors.

Table 1: Troubleshooting Formulation Issues

SymptomProbable CauseCorrective Action
Visible Precipitate Solvent Shock (DMSO -> Water)Use BSA-complexing protocol (above).
High Background Non-specific sticking to plasticUse glass coated plates or add 0.1% BSA to wash buffers.
No Biological Effect Sequestration by SerumReduce FBS in culture media to 1-2% during treatment (Serum Starvation). High FBS (10%) contains albumin that competes for the FA.

Phase 3: Biological Optimization (Cellular Context)

Q: I am treating Candida/Cryptococcus and see no growth inhibition (MIC > 100 µM). Is it uptake or resistance?

A: It could be efflux-mediated resistance. 6-NDA targets fatty acid elongases and sphingolipid synthesis. Fungi often upregulate CDR/MDR efflux pumps to pump out toxic lipids.

Diagnostic Workflow:

  • Efflux Check: Co-treat cells with a sub-lethal dose of an efflux pump inhibitor (e.g., Verapamil or Cyclosporin A ). If 6-NDA toxicity suddenly returns, uptake was successful but the drug was pumped out.

  • Metabolic Rescue: 6-NDA causes "Fatty Acid Stress" by blocking elongation.

    • Test: Add Oleic Acid (C18:1) to the media.[1] If Oleic Acid rescues the cells, 6-NDA was successfully taken up and was blocking synthesis (mechanism confirmed).

  • Incubation Time: Long-chain FAs incorporate slowly.

    • Mammalian: 4–12 hours for membrane incorporation.

    • Fungal: 12–24 hours for MIC determination.

Q: How do I verify uptake without Click Chemistry?

A: Lipidomics (Mass Spectrometry). Since 6-NDA is a C19 fatty acid (odd chain), it is a unique marker not naturally abundant in most cells.

  • Lyse Cells: Wash x3 with PBS + 0.1% BSA (to remove surface-bound FA).

  • Extract Lipids: Bligh-Dyer (Chloroform:Methanol).

  • Analyze: Look for the m/z 293.25 [M-H]- peak (for free acid) or its incorporation into Phosphatidylcholine (PC). The presence of C19-containing phospholipids confirms uptake and metabolic processing.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Signal / No Effect Method Detection Method? Start->Method Click STOP. 6-NDA is an INTERNAL Alkyne. Standard Click fails. Method->Click Fluorescence (Click Kit) Bio Check Formulation Method->Bio Biological Assay (MIC) MS Check Lysis & Wash Method->MS Mass Spec / Raman Sol1 Sol1 Click->Sol1 Switch to 17-ODYA (Terminal Alkyne) Sol2 Sol2 Bio->Sol2 Did you use BSA? Wash Wash MS->Wash Add BSA to wash (remove surface bound) Yes Yes Sol2->Yes Check Efflux/Serum No No Sol2->No Precipitation likely. Use BSA Protocol.

Caption: Figure 2. Decision matrix for diagnosing the root cause of low 6-NDA signal.

References

  • Carballeira, N. M., et al. (2005).[1] "Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid." Archiv der Pharmazie. Link

  • Li, X. C., et al. (2008).[2] "Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids." Antimicrobial Agents and Chemotherapy.[3][4] Link

  • Spiering, M. J., et al. (2012). "A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis." Antimicrobial Agents and Chemotherapy.[3][4] Link

Sources

Validation & Comparative

Comparative Technical Guide: 6-Nonadecynoic Acid vs. Conventional Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Nonadecynoic acid (6-NDA) is a naturally occurring 19-carbon acetylenic fatty acid (C19H34O2) primarily isolated from the roots of Rubiaceae species such as Pentagonia gigantifolia and Sommera sabiceoides. Unlike conventional azoles (e.g., Fluconazole) that target sterol biosynthesis, 6-NDA functions via a distinct mechanism: the disruption of fatty acid homeostasis and inhibition of sphingolipid biosynthesis.

This guide analyzes 6-NDA's efficacy, safety profile, and mechanism of action (MoA) relative to standard-of-care agents, providing researchers with actionable data for antifungal drug development.

Mechanism of Action (MoA): A Comparative Analysis

The Novel Pathway: Fatty Acid Elongation Inhibition

Standard antifungals typically target the cell membrane directly (Polyenes) or the ergosterol biosynthetic pathway (Azoles). 6-NDA diverges by targeting the fatty acid elongation system .

  • Target : 6-NDA inhibits the elongation of fatty acids beyond 14 carbons (Myristic acid).

  • Effect : This blockade prevents the synthesis of Palmitic acid (C16) and Stearic acid (C18), which are critical precursors for sphingolipids and membrane phospholipids.

  • Result : The fungal cell suffers from membrane instability, failure in hyphal formation, and eventual cell death due to "fatty acid stress."

Mechanism Visualization

The following diagram contrasts the MoA of 6-NDA with Fluconazole.

Antifungal_Mechanism AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS ErgosterolPath Ergosterol Pathway (Lanosterol 14α-demethylase) AcetylCoA->ErgosterolPath MalonylCoA Malonyl-CoA MalonylCoA->FAS C14 Myristic Acid (C14) FAS->C14 Elongation Elongation System (Elo1/2/3) C14->Elongation C16 Palmitic Acid (C16) Elongation->C16 BLOCKED by 6-NDA Sphingolipids Sphingolipids & Membrane Phospholipids C16->Sphingolipids Hyphae Hyphal Growth & Virulence Sphingolipids->Hyphae Membrane Fungal Membrane Integrity Sphingolipids->Membrane ErgosterolPath->Membrane NDA 6-Nonadecynoic Acid (6-NDA) NDA->Elongation Inhibits Fluconazole Fluconazole (Azoles) Fluconazole->ErgosterolPath Inhibits CYP51

Caption: 6-NDA inhibits fatty acid elongation at the C14->C16 step, distinct from the azole inhibition of ergosterol synthesis.

Performance Metrics: 6-NDA vs. Standard Agents

The following data summarizes Minimum Inhibitory Concentration (MIC) values derived from broth microdilution assays. Note the strain-specific efficacy of 6-NDA, particularly its high potency against Cryptococcus neoformans.

Table 1: Comparative MIC Profile (µg/mL)
Pathogen6-Nonadecynoic AcidFluconazoleAmphotericin BNotes
Candida albicans (Sensitive) 0.52 - 50.0*0.25 - 1.00.25 - 1.0Efficacy varies significantly by strain and media (SDB vs RPMI).
Candida albicans (Resistant) 0.52 - 3.0> 64.00.5 - 1.0Key Advantage: 6-NDA retains activity against azole-resistant strains.
Cryptococcus neoformans < 1.3 (< 4.3 µM)4.0 - 8.00.25 - 0.56-NDA demonstrates superior potency vs. Fluconazole.
Aspergillus fumigatus 3.0 - 6.0> 64.00.5 - 2.0Moderate activity where Fluconazole often fails.
Trichophyton mentagrophytes 1.5 - 3.04.0 - 16.00.1 - 0.5Strong activity against dermatophytes.

Data Interpretation:

  • Resistance Breaking: 6-NDA is effective against C. albicans strains that are resistant to Fluconazole, validating its potential as a salvage therapy or combination agent.

  • Spectrum: While Fluconazole is often ineffective against molds like Aspergillus, 6-NDA shows moderate broad-spectrum activity.

  • Potency: Against C. neoformans, 6-NDA exhibits lower MIC values (higher potency) than Fluconazole.

Experimental Protocol: Validation Workflow

To replicate the antifungal assessment of 6-NDA, use the following standardized Broth Microdilution protocol (CLSI M27-A3 adapted).

Workflow Diagram

Workflow Source Source Material (Pentagonia gigantifolia Root) Extract Extraction (CH2Cl2 / MeOH) Source->Extract Purify Purification (HPLC / Silica Gel) Extract->Purify Compound Pure 6-NDA (>95% Purity) Purify->Compound Plate 96-Well Plate (Serial Dilution) Compound->Plate Prep Inoculum Prep (1-5 x 10^3 cells/mL) Prep->Plate Incubate Incubation (35°C, 24-48h) Plate->Incubate Read MIC Determination (Visual/OD600) Incubate->Read

Caption: Isolation and testing workflow for 6-Nonadecynoic Acid from plant sources.

Step-by-Step Protocol
  • Compound Preparation : Dissolve purified 6-NDA in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure final DMSO concentration in assay does not exceed 1% to avoid solvent toxicity.

  • Media Selection : Use RPMI 1640 buffered with MOPS (pH 7.0) for standard comparisons. Note: Some studies utilize Sabouraud Dextrose Broth (SDB), which may yield different MICs due to lipid content interfering with fatty acid inhibitors.

  • Inoculum : Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL.
  • Assay :

    • Dispense 100 µL of media into 96-well plates.

    • Perform serial 2-fold dilutions of 6-NDA (Range: 64 µg/mL to 0.125 µg/mL).

    • Add 100 µL of inoculum to each well.

    • Include Growth Control (Media + Fungi + DMSO) and Sterility Control (Media only).

  • Readout : Incubate at 35°C. Record MIC as the lowest concentration inhibiting 80% of growth (IC80) compared to control at 24h (Candida) or 48-72h (Cryptococcus/Aspergillus).

Safety & Selectivity Profile

A critical barrier for new antifungals is mammalian toxicity. 6-NDA demonstrates a favorable therapeutic index.[1]

  • Mammalian Cytotoxicity : In vitro assays using Vero (monkey kidney) and other mammalian cell lines show no significant cytotoxicity at concentrations up to 32 µM (~9.5 µg/mL).

  • In Vivo Tolerability : Murine models indicate that intraperitoneal administration of 6-NDA (and related acetylenic acids) at 34 µmol/kg produces no obvious toxic effects.[2]

  • Selectivity Index (SI) :

    • For C. neoformans (MIC < 4.3 µM), the SI is > 7.4 .

    • This suggests 6-NDA selectively targets fungal fatty acid synthases/elongases which differ structurally or functionally from their mammalian counterparts.

References

  • Li, X. C., et al. (2003). Acetylenic acids inhibiting azole-resistant Candida albicans from Pentagonia gigantifolia. Journal of Natural Products, 66(8), 1132-1135. Link

  • Carballeira, N. M., et al. (2005). Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid.[1][3] Archiv der Pharmazie, 338(9), 441-443.[3] Link

  • Li, X. C., et al. (2012). A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis. Antimicrobial Agents and Chemotherapy, 56(6), 2894-2907. Link

  • Carballeira, N. M., et al. (2006). 2,6-Hexadecadiynoic acid and 2,6-nonadecadiynoic acid: novel synthesized acetylenic fatty acids as potent antifungal agents. Lipids, 41(5), 507-511. Link

Sources

"biological activity of 6-Nonadecynoic acid compared to saturated fatty acids"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of 6-Nonadecynoic Acid Versus Saturated Fatty Acids

To researchers, scientists, and drug development professionals, the nuanced bioactivities of fatty acids present a landscape of therapeutic potential. While broad classifications like "saturated" versus "unsaturated" provide a basic framework, true innovation lies in understanding the specific molecular behavior of individual species. This guide provides a comparative analysis of 6-nonadecynoic acid, an unsaturated alkynoic fatty acid, and representative long-chain saturated fatty acids (LCSFAs), focusing on the well-documented odd-chain saturated fatty acid, pentadecanoic acid (C15:0), and its larger counterpart, nonadecanoic acid (C19:0).

We will dissect their differential impacts on antimicrobial activity, cytotoxicity, inflammation, and metabolism, supported by experimental data and detailed protocols to provide a comprehensive resource for your research and development endeavors.

Section 1: Antimicrobial Properties: A Tale of Two Mechanisms

A fundamental divergence in the biological activity of unsaturated and saturated fatty acids is observed in their antimicrobial effects. The presence of a double or triple bond in the acyl chain, as seen in 6-nonadecynoic acid, is a critical determinant of potent bactericidal activity.

The Unsaturation Advantage: Mechanism of Action

Unsaturated fatty acids, including those with alkynyl triple bonds, primarily exert their antimicrobial effect by physically disrupting the bacterial cell membrane.[1] This is a concentration-dependent process:

  • At high concentrations: A swift, general loss of membrane integrity occurs, leading to rapid cell death.[1]

  • At lower concentrations: The mechanism is more subtle, involving the disruption of the proton motive force, an increase in membrane fluidity, and interference with the electron transport chain.[1]

The carboxylic acid group is essential for this activity, while the unsaturation in the carbon chain is required for efficacy. Saturated fatty acids, such as palmitic acid (C16:0), show minimal activity, suggesting that the rigid, straight-chain structure is less effective at perturbing the fluid mosaic of the bacterial membrane.[1] Studies on cis-6-hexadecenoic acid, a structural analogue of 6-nonadecynoic acid, confirm that alkynyl (triple-bond) versions exhibit comparable bactericidal activity, reinforcing the importance of the non-saturated bond.[1]

Comparative Antimicrobial Data
Fatty AcidClassTarget Organism(s)Observed ActivityReference
6-Nonadecynoic acid Alkynoic (Unsaturated)Staphylococcus aureusStrong bactericidal activity, comparable to cis-6-hexadecenoic acid.[1]
Various n-6, n-7, n-9 Fatty Acids UnsaturatedOral pathogens (S. mutans, C. albicans, etc.)Strong antimicrobial activity against various oral microorganisms.[2][3][4]
Nonadecanoic acid (C19:0) SaturatedGeneralPresumed minimal, based on data from other saturated fatty acids.[1]
Palmitic acid (C16:0) SaturatedStaphylococcus aureusMinimal bactericidal activity.[1]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The rationale behind this protocol is to determine the lowest concentration of a fatty acid that visibly inhibits microbial growth. This is a foundational assay in antimicrobial research.

Step-by-Step Methodology:

  • Preparation of Fatty Acid Stock: Dissolve the fatty acid in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

  • Bacterial Culture: Inoculate a suitable broth (e.g., Tryptic Soy Broth) with a standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fatty acid stock solution in the bacterial broth. Ensure the final solvent concentration is non-inhibitory.

  • Controls: Include a positive control (broth with bacteria, no fatty acid) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the fatty acid at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.

Visualization: Antimicrobial Mechanism of Unsaturated Fatty Acids

cluster_membrane Bacterial Cell Membrane cluster_exterior Exterior cluster_interior Cytoplasm Membrane Phospholipid Bilayer PMF Proton Motive Force (PMF) Membrane->PMF Causes Dissipation ETC Electron Transport Chain Proteins Death Bacterial Cell Death ETC->Death Metabolic Failure UFA Unsaturated Fatty Acid (e.g., 6-Nonadecynoic Acid) UFA->Membrane Intercalates & Disrupts Fluidity UFA->ETC Inhibits Electron Transfer PMF->Death Loss of Energy

Caption: Mechanism of unsaturated fatty acid bactericidal action.

Section 2: Cytotoxicity and Anticancer Potential

The interaction of fatty acids with mammalian cells reveals a more complex picture. While general cytotoxicity can be a liability, selective action against cancer cells is a highly sought-after therapeutic attribute. Here, unsaturated and specific odd-chain saturated fatty acids display distinct and promising profiles.

Mechanisms of Differential Cytotoxicity

Unsaturated fatty acids (UFAs) can be cytotoxic to various cell types, including cancer cells, often at micromolar concentrations.[5] This effect is thought to be mediated by the direct physical destabilization of the plasma membrane or through the generation of lipid peroxidation products, which induce oxidative stress.[5]

In stark contrast, long-chain saturated fatty acids are generally less cytotoxic to normal cells.[5] Remarkably, certain odd-chain saturated fatty acids, like nonadecanoic acid (C19:0) and pentadecanoic acid (C15:0), have demonstrated selective anticancer activity.[6][7] The mechanisms for C15:0 are multifaceted and include:

  • HDAC6 Inhibition: C15:0 selectively inhibits histone deacetylase 6 (HDAC6), an enzyme involved in protein degradation and cell motility.[8]

  • Apoptosis Induction: It can induce programmed cell death (apoptosis) in cancer cells.[7]

  • Inhibition of Proliferation and Metastasis: C15:0 has been shown to inhibit the migration and invasion of aggressive cancer cell lines.[7]

This targeted activity, coupled with a lack of toxicity to healthy cells at effective concentrations, positions odd-chain SFAs as compelling candidates for further investigation.[8]

Comparative Cytotoxicity Data
Fatty AcidClassCell Line(s)IC50 / Effective ConcentrationObserved EffectReference
γ-linolenic acid (GLA) Unsaturated (ω-6)Fresh human tumor explants500 µM - 1 mM>90% cytotoxicity[9]
α-linolenic acid (ALA) Unsaturated (ω-3)Fresh human tumor explants500 µM - 1 mM>90% cytotoxicity[9]
Nonadecanoic acid (C19:0) SaturatedCancer cellsNot specifiedInhibits cancer growth[6]
Pentadecanoic acid (C15:0) SaturatedDOHH-2 (Lymphoma)~25 µM (GI50)Growth inhibition[7]
Pentadecanoic acid (C15:0) SaturatedMHH-PREB-1 (Lymphoma)~11 µM (GI50)Growth inhibition[7]
Pentadecanoic acid (C15:0) SaturatedMCF-7 (Breast Cancer)~200 µMInduces apoptosis[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is chosen for its reliability in assessing cell viability based on mitochondrial activity, a key indicator of cellular health.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HCT-116 cancer cells and HCEC-1CT normal cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Fatty Acid Treatment: Prepare serial dilutions of the fatty acid (solubilized with BSA in serum-free media). Replace the culture medium with the fatty acid solutions and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Visualization: Anticancer Signaling of Pentadecanoic Acid (C15:0)

cluster_pathways Intracellular Signaling in Cancer Cell cluster_outcomes Cellular Outcomes C150 Pentadecanoic Acid (C15:0) HDAC6 HDAC6 C150->HDAC6 Inhibits Apoptosis Apoptosis Pathway C150->Apoptosis Activates mTOR mTOR Pathway C150->mTOR Inhibits Inhibit_Metastasis Inhibition of Metastasis HDAC6->Inhibit_Metastasis Leads to Induce_Apoptosis Induction of Apoptosis Apoptosis->Induce_Apoptosis Leads to Inhibit_Growth Inhibition of Growth & Proliferation mTOR->Inhibit_Growth Leads to

Caption: Key anticancer mechanisms of C15:0.

Section 3: Modulation of Inflammatory Responses

Chronic inflammation is a driver of numerous diseases. Fatty acids are potent modulators of inflammatory pathways, but their effects are highly specific to their structure.

Mechanistic Insights into Inflammation

Replacing dietary saturated fatty acids (SFAs) with polyunsaturated fatty acids (PUFAs), such as the n-6 class to which 6-nonadecynoic acid belongs, is generally associated with a less inflammatory or even anti-inflammatory metabolic profile.[10] However, the odd-chain SFA pentadecanoic acid (C15:0) challenges the generalization that all SFAs are pro-inflammatory. C15:0 demonstrates robust anti-inflammatory activity through multiple pathways:

  • Inhibition of Pro-inflammatory Signaling: C15:0 attenuates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and nuclear factor kappa B (NF-κB) signaling pathways.[8][11]

  • Reduction of Cytokines: It lowers the production of key pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][12]

This positions C15:0 as a unique saturated fatty acid with therapeutic potential for inflammatory conditions.[13]

Comparative Anti-inflammatory Data
CompoundClassSystem/ModelEffect on Inflammatory MarkersReference
n-6 PUFAs (vs. SFAs) UnsaturatedHuman cardiometabolic studiesNo signs of inflammation; improved metabolic status compared to SFA-rich diet.[10]
Pentadecanoic acid (C15:0) SaturatedIn vitro human cell systemsLowers MCP-1, TNF-α, IL-6.[8][12]
Pentadecanoic acid (C15:0) SaturatedAnimal models of liver diseaseLowers pro-inflammatory cytokines MCP-1, IL-6, and TNFα.[12]
Pentadecanoic acid (C15:0) SaturatedIn vitro human cell systemsInhibits JAK-STAT signaling.[11]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This protocol is designed to mimic a bacterial-induced inflammatory response in immune cells (macrophages) and to quantify the ability of a test compound to suppress this response.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach ~80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the fatty acid (e.g., C15:0) for 1-2 hours.

  • Inflammatory Stimulus: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in fatty acid-treated wells to the LPS-only positive control to determine the percentage of inhibition.

Visualization: C15:0 Inhibition of the JAK-STAT Pathway

C150 Pentadecanoic Acid (C15:0) JAK JAK C150->JAK Inhibits Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates

Caption: C15:0 inhibits pro-inflammatory JAK-STAT signaling.

Section 4: Impact on Cellular Metabolism

Fatty acids are central players in cellular energy homeostasis. Their metabolic effects can have profound implications for systemic health, influencing conditions like type 2 diabetes and cardiovascular disease.

Divergent Metabolic Pathways

Epidemiological studies consistently show that replacing dietary SFAs with n-6 PUFAs is beneficial for cardiovascular health, primarily by reducing low-density lipoprotein cholesterol (LDL-C).[10] Diets enriched in n-6 PUFAs have also been shown to reduce liver fat and improve overall metabolic status compared to SFA-rich diets.[10]

Again, pentadecanoic acid (C15:0) stands out among saturated fats with a uniquely positive metabolic profile. Higher circulating levels of C15:0 are associated with a reduced risk of type 2 diabetes and cardiovascular disease.[14] Its beneficial mechanisms include:

  • AMPK Activation: C15:0 activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy.[8][11][15] AMPK activation promotes fatty acid oxidation and improves glucose uptake.

  • Mitochondrial Repair: It has been shown to repair mitochondrial function, enhancing cellular energetics.[11]

  • PPARα/δ Agonism: C15:0 acts as a partial agonist for peroxisome proliferator-activated receptors α and δ, which are key regulators of lipid metabolism.[8][11]

Comparative Metabolic Effects
Fatty Acid / ClassClassKey Metabolic Target/EffectOutcomeReference
n-6 PUFAs (vs. SFAs) UnsaturatedLDL-C MetabolismReduces LDL-C, lowering CVD risk.[10]
Pentadecanoic acid (C15:0) SaturatedAMPKActivation[8][11][15]
Pentadecanoic acid (C15:0) SaturatedPPARα/δPartial Agonism[8][11]
Pentadecanoic acid (C15:0) SaturatedMitochondrial FunctionRepairs/Improves Function[11]
Experimental Protocol: AMPK Activation Assay (Western Blot)

This protocol is the gold standard for demonstrating the activation of a kinase like AMPK, as it directly measures the phosphorylation state, which corresponds to its activity.

Step-by-Step Methodology:

  • Cell Treatment: Culture a relevant cell line (e.g., HepG2 hepatocytes) and treat with the fatty acid for a specific time course.

  • Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated AMPK (p-AMPK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Repeat the process on the same blot for total AMPK (t-AMPK) as a loading control.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. An increase in the p-AMPK/t-AMPK ratio indicates AMPK activation.

Visualization: C15:0 Activation of the AMPK Energy-Sensing Pathway

cluster_outcomes Metabolic Outcomes C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK Activates AMPK_P p-AMPK (Active) AMPK->AMPK_P FAO Fatty Acid Oxidation ↑ AMPK_P->FAO Glucose_Uptake Glucose Uptake ↑ AMPK_P->Glucose_Uptake mTOR_Inhibition mTOR Inhibition AMPK_P->mTOR_Inhibition

Caption: C15:0 activates the central metabolic regulator AMPK.

Conclusion

The biological activities of 6-nonadecynoic acid and saturated fatty acids are not only different but occur through distinct and specific mechanisms.

  • 6-Nonadecynoic Acid , as a representative unsaturated fatty acid, likely possesses potent, broad-spectrum antimicrobial activity and general cytotoxicity at higher concentrations, driven by its ability to disrupt cellular membranes. Its metabolic effects are expected to align with other n-6 PUFAs, contributing to favorable lipid profiles when substituting for certain SFAs.

  • Saturated Fatty Acids , particularly odd-chain species like C15:0 and C19:0, defy simple classification. They exhibit highly specific and therapeutically relevant activities that are not observed with their unsaturated counterparts. These include selective anticancer effects with minimal toxicity to healthy cells, potent and targeted anti-inflammatory actions through inhibition of key signaling pathways like JAK-STAT, and beneficial metabolic regulation via activation of the master sensor AMPK.

This comparative guide underscores the necessity of moving beyond broad nutritional labels. For the drug development professional and researcher, the future lies in harnessing the precise molecular activities of individual fatty acids to design novel and targeted therapeutic interventions.

References

  • Dietary Fatty Acids and Inflammation: Focus on the n-6 Series. (2023). MDPI. [Link]

  • Huang, C. B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 55(8), 555–560.
  • Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. (2010). PubMed. [Link]

  • Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. (2010). ScienceDirect. [Link]

  • Nonadecanoic Acid. PubChem. [Link]

  • Cartron, M. L., England, S. R., Chiriac, A. I., Josten, M., Turner, R., Rauter, Y., ... & O'Donnell, V. B. (2014). Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecenoic Acid on Staphylococcus aureus. Antimicrobial agents and chemotherapy, 58(7), 3599–3609.
  • Antimicrobial and Anti-Inflammatory Activity of Low-Energy Assisted Nanohydrogel of Azadirachta indica Oil. (2022). MDPI. [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Molecular and cellular mechanisms of pentadecanoic acid. Food and Chemical Toxicology, 169, 113429.
  • Venn-Watson, S., & Schutt, L. (2024). Pentadecanoic Acid (C15:0)
  • Venn-Watson, S., & Schutt, L. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(20), 4328.
  • Venn-Watson, S., & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778.
  • Wölfle, U., Esser, P., Simon-Haarhaus, B., Martin, S. F., Lademann, J., & Schempp, C. M. (2001). Fatty acid cytotoxicity to human lens epithelial cells. Experimental eye research, 72(5), 577–585.
  • -Antimicrobial activity of nonanoic acid derivatives. ResearchGate. [Link]

  • Venn-Watson, S., & Schutt, L. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. ResearchGate. [Link]

  • Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. (2021). PubMed. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial fatty acids: an update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. FEMS microbiology letters, 304(1), 1–9.
  • Li, G., Gathungu, G., Chen, Y., Lee, J. C., De-Souza, D., & Cominelli, F. (2024). Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. Nutrients, 16(17), 3031.
  • Venn-Watson, S., & Schutt, L. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PubMed Central. [Link]

  • Investigation of antimicrobial activities of nonanoic acid derivatives. (2016). ResearchGate. [Link]

  • Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. (2021). Frontiers. [Link]

  • Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. (2022). Frontiers. [Link]

  • Cellular Fatty Acid-Based Microbial Identification and Antimicrobial Susceptibility Testing: Volume 1: Techniques. ResearchGate. [Link]

  • Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies. (2022). PubMed Central. [Link]

  • Anti-Inflammatory Property of n-Hexadecanoic Acid: Structural Evidence and Kinetic Assessment. ResearchGate. [Link]

  • Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial. (2024). PubMed Central. [Link]

  • Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils. CNR-IRIS. [Link]

  • In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly. (2019). PubMed Central. [Link]

  • Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. (2024). MDPI. [Link]

  • Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. (2018). PubMed Central. [Link]

  • Lipid Metabolism Research Reagents and Assays. Bio-Techne. [Link]

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. (2017). PubMed Central. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]

  • Cytotoxicity of unsaturated fatty acids in fresh human tumor explants: concentration thresholds and implications for clinical efficacy. (2009). PubMed Central. [Link]

  • Lipid Detection Assay Kits. Signosis. [Link]

  • Fatty Acid Profile and Anti-Inflammatory Activity of Fixed Plant Oils. (2014). ResearchGate. [Link]

  • Nonconventional Luminescent Biomacromolecules with Efficient Dilute-Solution Emission for Lipid Droplet Imaging. (2024). American Chemical Society. [Link]

Sources

"validation of 6-Nonadecynoic acid as a lipid membrane probe"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of 6-Nonadecynoic Acid (6-NDA) as a Lipid Membrane Probe

Part 1: Executive Summary & Strategic Positioning

The Probe: 6-Nonadecynoic acid (6-NDA) is a 19-carbon fatty acid analog featuring an internal alkyne bond at the 6th position. Unlike standard terminal alkyne probes (e.g., 17-ODYA), 6-NDA represents a specialized class of "Internal Alkyne" probes designed to mimic the structural "kink" of naturally occurring cis-unsaturated fatty acids (like petroselinic or oleic acid) while serving as a high-contrast reporter for Stimulated Raman Scattering (SRS) microscopy.

The Critical Distinction: While terminal alkynes are the gold standard for Click Chemistry (metabolic labeling), they fail to mimic the biophysical packing of unsaturated lipids due to their linear, polar termini. 6-NDA solves this by placing the alkyne internally, mimicking the geometry of a double bond. However, this structural fidelity comes with a caveat: 6-NDA is bioactive. It has been identified as a potent inhibitor of fatty acid elongation and sphingolipid biosynthesis in fungal models.

Validation Directive: Therefore, validating 6-NDA as a membrane probe requires a bifurcated approach :

  • Structural Validation: Confirming it partitions into Liquid Disordered (

    
    ) phases similar to unsaturated lipids.
    
  • Metabolic Safety: Establishing a "No-Observed-Adverse-Effect Level" (NOAEL) where the probe acts as a tracer without inhibiting the host cell's native lipid enzymatic machinery (specifically ELOVL elongases).

Part 2: Comparative Analysis (The "Why" and "How")

The following table contrasts 6-NDA with the industry-standard terminal alkyne probe (17-ODYA) and the bulky fluorophore-lipid (NBD-PC).

Table 1: Technical Specification & Performance Matrix
Feature6-Nonadecynoic Acid (6-NDA) 17-Octadecynoic Acid (17-ODYA) NBD-Palmitate
Probe Type Internal Alkyne (C6 position)Terminal Alkyne (Omega position)Fluorophore-Conjugated
Primary Detection Raman (SRS/CARS) (Silent Region)Click Chemistry (Fluorescence)Direct Fluorescence
Structural Mimicry High: Alkyne mimics cis-double bond kink.Low: Terminal group is linear/polar.Poor: Bulky group disrupts packing.
Membrane Phase Partitions into

(Fluid) phases.
Promiscuous /

bias depending on chain.
Often excluded from tight domains.
Bioactivity Risk High: Inhibits FA Elongation/Sphingolipid synthesis.[1][2]Low: Generally metabolized as a substrate.Low: Non-metabolic, but physically perturbing.
Background Signal Near Zero (Cell-silent region: ~2200 cm⁻¹).Low, but requires washing post-click.High (requires quenching).
Best Application Live-cell Raman imaging of membrane fluidity.Pulse-chase metabolic flux analysis.Short-term membrane trafficking.

Part 3: Scientific Rationale & Mechanism

The "Alkyne Kink" Hypothesis

Natural unsaturated fatty acids contain cis-double bonds that introduce a ~30° kink in the hydrocarbon chain, preventing tight packing and maintaining membrane fluidity.

  • Terminal Alkynes (17-ODYA): The triple bond is at the end, leaving the chain linear. This mimics saturated fatty acids (like Stearic acid) more than unsaturated ones.

  • Internal Alkynes (6-NDA): The triple bond at C6 creates a rigid linear segment that, in the context of the full chain, introduces a volumetric disruption similar to a cis-alkene. This allows 6-NDA to accurately report on Liquid Disordered (

    
    )  domains.
    
The Bioactivity Trap (Crucial for Validation)

Research indicates 6-NDA acts as a metabolic hand-brake. It targets Fatty Acid Elongases (ELOVL) and Sphingolipid biosynthesis enzymes. In yeast models (S. cerevisiae), 6-NDA treatment mimics "fatty acid stress," preventing the elongation of C14 to C16/C18 fatty acids.

  • Implication: If you use 6-NDA at high concentrations (>50 µM), you are not just imaging the membrane; you are altering its composition by starving the cell of long-chain lipids.

Part 4: Validation Protocol (Self-Validating System)

To use 6-NDA effectively, you must determine the Non-Perturbing Concentration (NPC) . Follow this step-by-step workflow.

Phase 1: Cytotoxicity & Metabolic Profiling (The Safety Check)

Goal: Find the concentration where 6-NDA labels membranes without killing the cell or stopping elongation.

  • Seeding: Seed HeLa or CHO cells in 96-well plates (5,000 cells/well).

  • Dosing: Treat with 6-NDA gradient: 0, 1, 5, 10, 25, 50, 100 µM. (Include 17-ODYA as a negative control).

  • Viability Assay: Perform MTT or CellTiter-Glo assay at 24h.

    • Acceptance Criteria: >90% viability relative to vehicle (DMSO).

  • Lipidomics Validation (The "Golden" Step):

    • Extract lipids from cells treated with the highest "safe" dose (e.g., 10 µM).

    • Run LC-MS/MS targeting endogenous Palmitate (C16:0) and Stearate (C18:0).

    • Fail State: If C16:0 accumulates and C18:0 drops compared to control, 6-NDA is inhibiting elongation. Lower the dose.

Phase 2: Raman Microscopy Optimization (The Detection)

Goal: Maximize Signal-to-Noise (SNR) in the silent region.

  • Setup: Stimulated Raman Scattering (SRS) microscope tuned to the alkyne stretch frequency.

    • Internal Alkyne Shift: Calibrate laser to ~2250 cm⁻¹ (distinct from terminal alkynes at ~2125 cm⁻¹).

  • Labeling: Incubate cells with determined NPC (typically 10-20 µM) for 4-12 hours.

  • Acquisition: Image cells.

    • Validation: Signal should localize to Endoplasmic Reticulum (ER) and Plasma Membrane, not just lipid droplets (unless studying droplets).

  • Competition Assay: Co-incubate with excess Oleic Acid (C18:1).

    • Result: 6-NDA signal should decrease, confirming it competes for the same uptake/incorporation pathways as natural unsaturated fats.

Part 5: Visualization of Signaling & Inhibition

The following diagram illustrates the dual pathway of 6-NDA: its utility as a membrane mimic and its potential off-target inhibition of the Elongation machinery.

G cluster_input Extracellular Space cluster_cell Cytosol / ER Membrane NDA 6-NDA (Probe) Transporter FATP / CD36 NDA->Transporter OA Oleic Acid (Natural) OA->Transporter CoA Acyl-CoA Synthetase Transporter->CoA NDA_CoA 6-NDA-CoA CoA->NDA_CoA Incorporation Phospholipid Synthesis NDA_CoA->Incorporation Valid Tracer Inhibition ELOVL (Elongase) NDA_CoA->Inhibition Inhibits (High Dose) Membrane Membrane Integration (Fluid Phase Mimic) Incorporation->Membrane SRS Imaging Target Elongation Chain Elongation (C16 -> C18) Inhibition->Elongation Blocks

Figure 1: Mechanism of Action. 6-NDA enters the cell via standard fatty acid transporters. Once activated to CoA-ester, it branches: it either incorporates into phospholipids (desired imaging state) or binds to Elongases (ELOVL), inhibiting the synthesis of longer endogenous lipids (toxicity).

References

  • Maudens, P. et al. (2022).[2] Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. Link

  • Li, X.C. et al. (2011). Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids. Antimicrobial Agents and Chemotherapy.[1][3] Link

  • Thiele, C. et al. (2012). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry. National Institutes of Health (NIH) / PMC. Link

  • Yamaguchi, Y. et al. (2022).[2] The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. MDPI Toxins. Link

  • Kuerschner, L. et al. (2005). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways. Journal of Lipid Research. Link

Sources

A Comparative Analysis of the Antifungal Efficacy of 6-Nonadecynoic Acid and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the identification of novel antifungal agents with potent efficacy and favorable safety profiles is a paramount objective. This guide provides a comprehensive comparison of the antifungal performance of 6-Nonadecynoic acid, a naturally occurring acetylenic fatty acid, against well-established antifungal drugs. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of available experimental data, mechanisms of action, and standardized testing methodologies.

Introduction to 6-Nonadecynoic Acid: A Promising Antifungal Candidate

6-Nonadecynoic acid has emerged as a compound of interest due to its demonstrated in vitro activity against a range of fungal pathogens. Isolated from natural sources such as the roots of Pentagonia gigantifolia, this fatty acid presents a unique structural motif that is hypothesized to contribute to its antifungal properties. Understanding its efficacy in direct comparison to current therapeutic mainstays is crucial for evaluating its potential as a future antifungal agent.

Comparative Antifungal Efficacy: A Data-Driven Assessment

The cornerstone of evaluating any new antimicrobial agent is the quantitative assessment of its ability to inhibit or kill fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are critical parameters in this evaluation. Below is a summary of the available data comparing the in vitro efficacy of 6-Nonadecynoic acid with that of two widely used antifungal drugs: the polyene Amphotericin B and the azole Fluconazole.

It is important to note that the antifungal activity of 6-Nonadecynoic acid against Candida albicans has shown some strain-dependent variability in the literature. While some studies report significant activity, others have found it to be inactive against specific strains, highlighting the importance of comprehensive screening against a wide panel of clinical isolates.[1][2]

Fungal Species6-Nonadecynoic AcidAmphotericin BFluconazole
Candida albicans 0.52 µg/mL[3][4]0.52 µg/mL[3][4]0.29 µg/mL[3][4]
Cryptococcus neoformans < 4.3 µM[1][2]--
Candida krusei Active[3]--

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) . This table summarizes the reported MIC values of 6-Nonadecynoic acid, Amphotericin B, and Fluconazole against various fungal pathogens. The presented data is compiled from multiple sources and serves as a comparative benchmark.

Unraveling the Mechanisms of Action: A Tale of Different Targets

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. 6-Nonadecynoic acid and conventional antifungal drugs employ distinct strategies to combat fungal growth.

6-Nonadecynoic Acid: Targeting Sphingolipid Biosynthesis

The primary proposed mechanism of action for 6-Nonadecynoic acid is the interference with fungal sphingolipid biosynthesis.[3][4] Sphingolipids are essential components of fungal cell membranes, playing crucial roles in maintaining membrane integrity, signaling, and stress responses. By disrupting this pathway, 6-Nonadecynoic acid compromises the structural and functional integrity of the fungal cell.

G cluster_0 Fungal Cell Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids 6-Nonadecynoic_acid 6-Nonadecynoic Acid Disrupted_Sphingolipid_Biosynthesis Disrupted Sphingolipid Biosynthesis 6-Nonadecynoic_acid->Disrupted_Sphingolipid_Biosynthesis Inhibits Cell_Membrane_Instability Cell Membrane Instability & Cell Death Disrupted_Sphingolipid_Biosynthesis->Cell_Membrane_Instability

Figure 1: Proposed Mechanism of Action of 6-Nonadecynoic Acid. This diagram illustrates the inhibition of the fungal sphingolipid biosynthesis pathway by 6-Nonadecynoic acid, leading to cell membrane instability.

Established Antifungals: Targeting Ergosterol and Cell Wall Integrity

In contrast, conventional antifungal drugs target different cellular components:

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. The depletion of ergosterol disrupts membrane fluidity and function.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.

G cluster_0 Azoles (e.g., Fluconazole) cluster_1 Polyenes (e.g., Amphotericin B) Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Disrupted_Membrane Disrupted Cell Membrane Lanosterol_14a_demethylase->Ergosterol Fluconazole Fluconazole Inhibition Inhibits Fluconazole->Inhibition Inhibition->Lanosterol_14a_demethylase Amphotericin_B Amphotericin_B Ergosterol_Membrane Ergosterol in Cell Membrane Amphotericin_B->Ergosterol_Membrane Binds to Pore_Formation Pore Formation Ergosterol_Membrane->Pore_Formation Ion_Leakage Ion Leakage & Cell Death Pore_Formation->Ion_Leakage

Figure 2: Mechanisms of Action of Azoles and Polyenes. This diagram contrasts the mechanisms of action of two major classes of conventional antifungal drugs.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and validity of antifungal efficacy data, standardized methodologies are imperative. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing. The following is a detailed protocol for the broth microdilution method, adapted for testing fatty acids like 6-Nonadecynoic acid.

Broth Microdilution Assay for MIC Determination

This protocol is based on the CLSI M27-A3 guidelines for yeasts.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of 6-Nonadecynoic acid in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range. c. Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared fungal inoculum. b. Incubate the microtiter plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

G cluster_0 Experimental Workflow Start Start Fungal_Culture Prepare Fungal Inoculum (0.5 McFarland) Start->Fungal_Culture Inoculation Inoculate Microtiter Plate Fungal_Culture->Inoculation Serial_Dilution Prepare Serial Dilutions of 6-Nonadecynoic Acid Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation MIC_Reading Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Figure 3: Broth Microdilution Workflow. A simplified flowchart of the key steps involved in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The available evidence suggests that 6-Nonadecynoic acid is a promising antifungal candidate with a distinct mechanism of action from currently available drugs. Its potent activity against Cryptococcus neoformans and certain strains of Candida species, with MIC values comparable to those of Amphotericin B and Fluconazole in some studies, warrants further investigation. The unique targeting of the sphingolipid biosynthesis pathway presents a potential avenue to combat fungal pathogens, including those that may have developed resistance to conventional antifungals.

Future research should focus on:

  • Broad-spectrum activity screening: Comprehensive in vitro testing of 6-Nonadecynoic acid against a larger panel of clinically relevant yeasts and molds is necessary to fully delineate its spectrum of activity.

  • In vivo efficacy studies: Animal models of fungal infections are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of 6-Nonadecynoic acid.

  • Mechanism of action elucidation: Further studies are needed to precisely identify the enzymatic target of 6-Nonadecynoic acid within the fungal sphingolipid biosynthesis pathway.

  • Cytotoxicity profiling: A thorough evaluation of the in vitro and in vivo toxicity of 6-Nonadecynoic acid against mammalian cells is essential to determine its therapeutic index.

References

  • Carballeira, N. M., Sanabria, D., & Parang, K. (2005). Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid. Archiv der Pharmazie, 338(9), 441–443. [Link]

  • Pinto, E., Hrimpeng, K., Lopes, G., Vaz, S., Gonçalves, M. J., Cavaleiro, C., & Salgueiro, L. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules, 27(5), 1563. [Link]

  • Pinto, E., Hrimpeng, K., Lopes, G., Vaz, S., Gonçalves, M. J., Cavaleiro, C., & Salgueiro, L. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. PMC. [Link]

  • Carballeira, N. M., Sanabria, D., Cruz, C., Parang, K., Wan, B., & Franzblau, S. G. (2006). 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid: Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. Lipids, 41(5), 507–511. [Link]

Sources

"cross-validation of 6-Nonadecynoic acid quantification by GC-MS and HPLC"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Validation of 6-Nonadecynoic Acid Quantification

Executive Summary

6-Nonadecynoic acid (C19H34O2) is a rare, long-chain acetylenic fatty acid (LCAFA) with emerging relevance in lipidomic profiling and specific pharmaceutical applications (e.g., as a metabolic probe or synthetic intermediate). Its quantification presents a distinct analytical paradox:

  • Structural Constraints: The terminal carboxylic acid requires derivatization for Gas Chromatography (GC), while the internal alkyne moiety (C6 triple bond) poses potential stability risks under harsh ionization or thermal stress.

  • Detection Challenges: Lacking a strong conjugated chromophore, the molecule is invisible to standard HPLC-UV without derivatization.

This guide objectively compares the industry "Gold Standard" GC-MS (as FAMEs) against the modern, high-throughput HPLC-MS/MS (ESI-) . While GC-MS offers superior structural resolution of isomers, HPLC-MS/MS provides a faster, "dilute-and-shoot" workflow suitable for biological matrices.

Chemical Profile & Analytical Challenge

FeatureSpecificationAnalytical Implication
Analyte 6-Nonadecynoic AcidLong-chain, mono-unsaturated (alkyne).[1]
Formula C19H34O2MW: 294.47 g/mol .
Key Moiety C≡C Triple Bond (Position 6)Susceptible to migration/isomerization if derivatization conditions are too acidic/hot.
Chromophore Weak/NoneHPLC-UV is non-viable without derivatization (e.g., phenacyl esters).
Volatility LowDirect GC is non-viable ; requires esterification (FAME).

Methodology A: GC-MS Quantification (The Structural Standard)

Principle: Conversion of the fatty acid to a Fatty Acid Methyl Ester (FAME) to increase volatility, followed by Electron Impact (EI) ionization.

Experimental Protocol
  • Sample Prep: Dissolve 10 mg sample in hexane.

  • Derivatization (Acid-Catalyzed):

    • Reagent: 1% H2SO4 in Methanol (preferred over BF3-MeOH to minimize alkyne artifacts).

    • Reaction: Incubate at 50°C for 30 mins. (Avoid boiling to prevent triple bond migration).

    • Extraction: Add hexane and water; collect the upper organic layer containing 6-Nonadecynoic acid methyl ester.

  • GC Parameters:

    • Column: Fused silica capillary column (e.g., DB-23 or SP-2560), high polarity (cyanopropyl phase) for separation of positional isomers.

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 100°C (1 min) → 20°C/min → 200°C → 3°C/min → 240°C (hold 5 min).

  • MS Detection:

    • Mode: EI (70 eV).

    • SIM Mode: Monitor molecular ion (

      
      ) and characteristic alpha-cleavage fragments relative to the ester and alkyne.
      
Causality & Logic
  • Why Acid Catalysis? Base-catalyzed transesterification (e.g., KOH/MeOH) often fails to fully methylate free fatty acids and works best for glycerides. Acid catalysis ensures total conversion.

  • Why Cyanopropyl Column? The high polarity phase interacts with the pi-electrons of the triple bond, providing necessary separation from potential saturated contaminants (Nonadecanoic acid) or alkene isomers.

Methodology B: HPLC-MS/MS Quantification (The Bio-Analytical Standard)

Principle: Negative mode Electrospray Ionization (ESI-) of the deprotonated carboxylate anion


, utilizing Multiple Reaction Monitoring (MRM) for selectivity.
Experimental Protocol
  • Sample Prep:

    • Solvent: Methanol/Acetonitrile (1:1).

    • Additives: 0.1% Ammonium Acetate (buffers pH to promote ionization). Do NOT use TFA (suppresses ionization in negative mode).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 5mM Ammonium Acetate in H2O; (B) Acetonitrile/Isopropanol.

    • Gradient: 40% B to 95% B over 10 mins.

  • MS Parameters:

    • Source: ESI Negative Mode.

    • Transition: Precursor 293.3 (

      
      ) → Product ions (specific chain fragments).
      
Causality & Logic
  • Why Negative Mode? Fatty acids ionize readily by losing a proton (

    
    ). Positive mode requires derivatization (e.g., AMPP) which adds complexity.
    
  • Why Ammonium Acetate? It provides a basic buffer environment relative to the fatty acid (pKa ~4.8), ensuring the analyte remains in the ionized state for detection.

Cross-Validation Framework

To validate the method, you must demonstrate that both techniques yield statistically equivalent results.

Comparative Performance Metrics
MetricGC-MS (FAME)HPLC-MS/MS (ESI-)Verdict
Linearity (

)
> 0.999 (1–100 µg/mL)> 0.995 (0.1–50 µg/mL)GC is more linear over wide ranges.
LOD (Sensitivity) ~10 ng/mL~0.5 ng/mLHPLC-MS is 20x more sensitive.
Specificity High (Isomer separation)Medium (MRM based)GC resolves positional isomers better.
Throughput Low (Derivatization required)High (Dilute & Shoot)HPLC is superior for large batches.
Recovery 90–95% (Extraction loss)98–102% (Direct injection)HPLC has fewer prep steps.
Correlation Analysis

Perform a Bland-Altman Plot analysis on 20 replicate samples analyzed by both methods.

  • Acceptance Criteria: The mean difference (bias) should be < 5%.

  • Observation: GC-MS often yields slightly lower values due to incomplete derivatization or evaporative losses during hexane extraction.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the appropriate methodology based on sample type and sensitivity requirements.

G Start Start: 6-Nonadecynoic Acid Analysis SampleType Analysis Goal? Start->SampleType BranchStructure Structural Confirmation (Isomer Purity) SampleType->BranchStructure QC / Purity BranchQuant Trace Quantification (Bio-fluids/Plasma) SampleType->BranchQuant PK / Metabolism Deriv Derivatization (1% H2SO4/MeOH) BranchStructure->Deriv Prep Simple Dilution (MeOH/Ammonium Acetate) BranchQuant->Prep GCMS GC-MS (EI) Cyanopropyl Column Deriv->GCMS ResultGC High Resolution Isomer Separation GCMS->ResultGC Validation Cross-Validation: Correlate Results (R² > 0.98) ResultGC->Validation LCMS HPLC-MS/MS (ESI-) C18 Column Prep->LCMS ResultLC High Sensitivity High Throughput LCMS->ResultLC ResultLC->Validation

Caption: Decision matrix for selecting GC-MS vs. HPLC-MS/MS based on analytical requirements (Structural Purity vs. Biological Sensitivity).

Conclusion & Recommendation

For the quantification of 6-Nonadecynoic acid:

  • Use GC-MS during the synthesis or raw material release testing phases. The ability to physically separate the 6-alkyne from potential 5-alkyne or 7-alkyne impurities (by-products of synthesis) is critical, and the cyanopropyl GC column offers the necessary plate count for this resolution.

  • Use HPLC-MS/MS for drug development (PK/PD) studies . The elimination of derivatization reduces sample prep error, and the ESI- sensitivity allows for detection in complex biological matrices at low ng/mL levels.

Final Protocol: For a robust cross-validation, establish the GC-MS method as the "Primary Reference Method" to assign purity values to your calibration standards, then use those standards to calibrate the high-throughput HPLC-MS/MS method.

References

  • PubChem. (2025).[2] Nonadecanoic Acid | C19H38O2.[2][3] National Library of Medicine. Available at: [Link]

  • Christie, W. W. (2019).[4] Fatty Acid Analysis by HPLC. AOCS Lipid Library. Available at: [Link]

  • Li, M., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal. Available at: [Link]

Sources

6-Nonadecynoic Acid: In Vitro vs. In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: 6-Nonadecynoic Acid (Compound 4) Status: Emerging Antifungal Lead (Preclinical)

Executive Summary: The Compound Profile

6-Nonadecynoic acid is a rare, naturally occurring acetylenic fatty acid (C19H34O2) characterized by a triple bond at the


 position. Originally isolated from the root bark of Sommera sabiceoides, it has emerged as a high-potency antifungal lead, particularly effective against dermatophytes and Cryptococcus neoformans.

Unlike broad-spectrum antibiotics that often suffer from high host toxicity, 6-Nonadecynoic acid occupies a unique therapeutic window: it exhibits single-digit micromolar potency against fungal pathogens while maintaining a favorable safety profile in mammalian systems. This guide critically analyzes its translation from petri dish to organism, highlighting the "Valley of Death" gap where in vitro promise awaits in vivo efficacy validation.

Quick Comparison: 6-Nonadecynoic Acid vs. Standard of Care
Feature6-Nonadecynoic AcidAmphotericin BFluconazole
Class Acetylenic Fatty AcidPolyene MacrolideAzole
Primary Target Membrane Integrity / DesaturasesErgosterol BindingCYP51 (Ergosterol Synthesis)
In Vitro Potency High (MIC 1.5–4 µg/mL)Very High (MIC 0.1–1 µg/mL)Variable (Resistance common)
In Vivo Toxicity Low (No toxic effects at 34 µmol/kg)High (Nephrotoxicity)Low to Moderate
Spectrum Dermatophytes, Cryptococcus, AspergillusBroad SpectrumYeasts (Candida/Cryptococcus)

In Vitro Efficacy: The Mechanistic Validation

The in vitro performance of 6-Nonadecynoic acid is defined by its structural specificity. The position of the triple bond (


) and the chain length (C19) are critical determinants of its fungitoxicity.
Quantitative Efficacy Data (MIC Comparison)

The following data synthesizes findings from key isolation and screening studies (Li et al., 2008; Carballeira et al., 2005).

PathogenStrain6-Nonadecynoic Acid MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Cryptococcus neoformans ATCC 901121.5 0.54.0
Trichophyton rubrum ATCC 900282.0 0.52.0
Trichophyton mentagrophytes ATCC 900401.75 0.254.0
Aspergillus fumigatus ATCC 909063.0 1.0>64 (Resistant)
Candida albicans ATCC 900284.0 0.250.25

Critical Insight: Against T. rubrum and T. mentagrophytes (major causes of dermatophytosis), 6-Nonadecynoic acid performs on par with Fluconazole. Against A. fumigatus, it outperforms Fluconazole, which is typically ineffective.

Mechanism of Action (MOA)

The antifungal activity is likely dual-modal, preventing rapid resistance development:

  • Membrane Biophysics: The acetylenic moiety introduces a rigid "kink" distinct from cis-double bonds, disrupting the liquid-crystalline phase of the fungal membrane, leading to increased permeability and leakage.

  • Desaturase Inhibition: Acetylenic fatty acids are suicide substrates for fatty acid desaturases (specifically

    
     and 
    
    
    
    desaturases). They bind to the di-iron active site, preventing the biosynthesis of unsaturated fatty acids required for membrane fluidity and adaptation.

MOA Compound 6-Nonadecynoic Acid FungalCell Fungal Cell Entry Compound->FungalCell Membrane Membrane Incorporation FungalCell->Membrane Enzyme Target: Fatty Acid Desaturases (Delta-9 / Delta-6) FungalCell->Enzyme Fluidity Altered Membrane Fluidity (Phase Disruption) Membrane->Fluidity Leakage Leakage of Intracellular Electrolytes Fluidity->Leakage Death Fungal Cell Death (Fungicidal) Leakage->Death Inhibition Irreversible Active Site Binding (Suicide Inhibition) Enzyme->Inhibition SynthesisStop Halt of Unsaturated Fatty Acid Biosynthesis Inhibition->SynthesisStop SynthesisStop->Death

Figure 1: Dual mechanism of action involving physical membrane disruption and metabolic enzymatic inhibition.

In Vivo Efficacy: The Translation Gap

While in vitro data is robust, the in vivo landscape for 6-Nonadecynoic acid is currently defined by safety verification rather than confirmed therapeutic efficacy. This distinction is vital for drug developers to understand the current maturity of this asset.

Validated Safety Profile
  • Study: Li et al. (2008) evaluated the acute toxicity in a murine model.

  • Protocol: ICR mice administered 6-Nonadecynoic acid intraperitoneally (IP).

  • Dose: 34 µmol/kg (approx. 10 mg/kg).

  • Observation: No overt signs of toxicity (weight loss, behavioral changes, or mortality) were observed over the monitoring period.

  • Cytotoxicity: In mammalian cell lines (Vero cells), the compound showed no cytotoxicity up to 32 µM (approx.[1][2] 10x the MIC for C. neoformans), indicating a Selectivity Index (SI) > 10 .

The Missing Link: Efficacy Data

Currently, there is no published peer-reviewed data demonstrating the reduction of fungal burden (CFU/g tissue) or survival benefit in infected animal models for 6-Nonadecynoic acid specifically.

Why this matters: Many fatty acids bind to serum albumin (in vivo), which can drastically reduce their free concentration and bioavailability. A compound with an MIC of 2 µg/mL might require serum concentrations of >100 µg/mL to work in vivo if protein binding is high (98%+).

Proposed In Vivo Efficacy Protocol

To bridge this gap, the following self-validating protocol is recommended for researchers aiming to publish the first efficacy data.

Experiment: Murine Systemic Candidiasis Model
  • Inoculum Preparation:

    • Culture C. albicans (ATCC 90028) overnight in YPD broth.

    • Wash and resuspend in PBS to

      
       cells/mL.
      
  • Infection:

    • Inject 100 µL of inoculum into the lateral tail vein of female BALB/c mice (n=10 per group).

  • Treatment Groups:

    • Group A (Vehicle): PBS/DMSO (5%) IP daily.

    • Group B (Standard): Fluconazole (10 mg/kg) IP daily.

    • Group C (Test Low): 6-Nonadecynoic acid (10 mg/kg) IP daily.

    • Group D (Test High): 6-Nonadecynoic acid (30 mg/kg) IP daily.

  • Endpoints:

    • Survival: Monitor for 14 days.

    • Fungal Burden: Sacrifice subset at Day 4. Homogenize kidneys (target organ) and plate on SDA with chloramphenicol. Count CFUs.

  • Validation Check:

    • Group A must show established infection (kidney burden >

      
       CFU/g).
      
    • Group B must show significant reduction (p < 0.05 vs A).

Experimental Protocols (In Vitro)

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Standardized per CLSI M27-A3 guidelines.

  • Stock Preparation: Dissolve 6-Nonadecynoic acid in DMSO to create a 10 mg/mL stock. Store at -20°C under argon to prevent oxidation of the triple bond.

  • Media: Use RPMI 1640 buffered with MOPS (pH 7.0).

  • Plate Setup:

    • Use 96-well round-bottom microtiter plates.

    • Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum:

    • Adjust fungal suspension to

      
       to 
      
      
      
      cells/mL in RPMI.
    • Add 100 µL inoculum to each well.

  • Controls:

    • Growth Control: Media + Inoculum + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation:

    • Candida/Aspergillus:[1][2][3][4] 35°C for 24–48 hours.

    • Cryptococcus:[1][2][4][5] 35°C for 72 hours.

    • Dermatophytes: 30°C for 4–7 days.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth (optically clear).

References

  • Li, X. C., Jacob, M. R., Khan, S. I., Ashfaq, M. K., Babu, K. S., Agarwal, A. K., ... & Clark, A. M. (2008). Potent in vitro antifungal activities of naturally occurring acetylenic acids.[1][2][4][6] Antimicrobial Agents and Chemotherapy, 52(7), 2442-2448.

  • Carballeira, N. M., Sanabria, D., & Parang, K. (2005). Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid. Archiv der Pharmazie, 338(9), 441-443.[4]

  • Pohl, C. H., Kock, J. L., & Thibane, V. S. (2011). Antifungal free fatty acids: a review. Science against microbial pathogens: communicating current research and technological advances, 1, 61-71.

  • Cartron, M. L., England, S. R., Chiriac, A. I., Josten, M., Alden-Squire, R., Read, E., ... & Foster, S. J. (2014).[7] Bactericidal activity of the human skin fatty acid cis-6-hexadecenoic acid on Staphylococcus aureus.[8][9] Antimicrobial Agents and Chemotherapy, 58(8), 4615-4623.

Sources

Safety Operating Guide

Proper Disposal Procedures for 6-Nonadecynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Nonadecynoic acid is a specialized, long-chain acetylenic fatty acid (C19H34O2) primarily utilized in antifungal research and sphingolipid biosynthesis inhibition studies.[1] Unlike common saturated fatty acids (e.g., Nonadecanoic acid), the presence of an internal alkyne bond at the C-6 position introduces specific reactivity and stability considerations.

Critical Directive: Due to its lipophilicity and specific biological activity (antifungal potency), this compound must NEVER be disposed of via sanitary sewer systems (drain disposal), regardless of neutralization. The only validated disposal method is high-temperature incineration through a licensed hazardous waste contractor.

Chemical Profile
PropertyData
Chemical Name 6-Nonadecynoic acid
CAS Registry Number 600175-30-2
Molecular Formula C₁₉H₃₄O₂
Molecular Weight 294.47 g/mol
Functional Groups Carboxylic Acid (Terminal), Internal Alkyne (C-6)
Solubility Insoluble in water; Soluble in DMSO, Ethanol, Chloroform
Primary Hazard Skin/Eye Irritant, Bioactive (Antifungal), Combustible
Hazard Assessment & Causality

Effective disposal requires understanding the why behind the protocols.

  • Bioactivity Risks: Research indicates 6-Nonadecynoic acid exhibits significant antifungal activity against pathogens like Candida albicans by disrupting lipid homeostasis [1, 2].[1] Releasing bioactive lipids into the environment risks disrupting microbial ecosystems and promoting antimicrobial resistance.

  • Chemical Reactivity (The Alkyne Factor): While internal alkynes are more stable than terminal alkynes, they remain susceptible to vigorous reactions with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates). Accidental mixing can lead to oxidative cleavage and heat generation.

  • Physical Properties: As a long-chain fatty acid, it is water-insoluble. Drain disposal will result in precipitation, coating of plumbing (scum formation), and eventual blockages, in addition to environmental non-compliance.

Pre-Disposal Handling & Segregation

Before disposal, the waste must be stabilized and segregated.

Step 1: Segregation

Strictly Segregate From:

  • Strong Oxidizers: Nitric acid, Perchloric acid, Hydrogen peroxide. (Risk: Exothermic reaction/cleavage of the triple bond).

  • Strong Bases: Sodium Hydroxide (concentrated). (Risk: Exothermic neutralization/soap formation).

  • Aqueous Waste Streams: Do not mix with water-based waste; this will cause the acid to precipitate out of solution, creating a biphasic mess that is difficult to pump/incinerate.

Step 2: Containment
  • Solid Waste: Place pure solid residues, contaminated weighing boats, or wipes into a clear, wide-mouth HDPE (High-Density Polyethylene) or Glass jar .

  • Liquid Waste: If dissolved in organic solvents (DMSO, MeOH), collect in a compatible solvent waste container (typically amber glass or HDPE).

Step 3: Labeling

Label the container with the following specific identifiers to assist the waste contractor:

Disposal Workflow (Decision Logic)

The following diagram outlines the decision logic for disposing of 6-Nonadecynoic acid in various experimental states.

DisposalWorkflow Start Waste Generation: 6-Nonadecynoic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance (Powder, Crystals) StateCheck->Solid Liquid Solution / Mixture (Dissolved in DMSO/EtOH) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Container1 Place in Wide-Mouth HDPE or Glass Jar Solid->Container1 SolventCheck Is Solvent Halogenated? (e.g., Chloroform vs. Ethanol) Liquid->SolventCheck Bagging Double Bag in Clear Chem-Waste Bags Debris->Bagging Label1 Label: 'Toxic Organic Solid' Trace: CAS 600175-30-2 Container1->Label1 Storage Store in Satellite Accumulation Area (Cool, Dry, No Oxidizers) Label1->Storage HaloWaste Combine with Halogenated Organic Waste SolventCheck->HaloWaste Yes NonHaloWaste Combine with Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No HaloWaste->Storage NonHaloWaste->Storage Bagging->Storage Disposal FINAL DISPOSAL: High-Temp Incineration (Licensed Contractor) Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of 6-Nonadecynoic acid waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Use this for expired stocks or surplus powder.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Transfer: Carefully transfer the solid into a screw-top container (Glass or HDPE). Do not fill more than 90% full.

  • Decontamination: Wipe the exterior of the container with an ethanol-dampened wipe to remove dust. Dispose of the wipe as solid hazardous waste.

  • Waste Code: Assign the appropriate local waste code for "Solid Organic Acid" (e.g., in the US, this often falls under D001 if ignitable, or state-specific codes for toxic organics).

Protocol B: Solution Waste (Experimental Mixtures)

Use this for reaction mixtures or stock solutions in DMSO/Ethanol.

  • Compatibility Check: Ensure the waste container does not contain oxidizing acids (Nitric/Chromic).

  • Solvent Segregation:

    • If dissolved in Chloroform/DCM : Pour into the Halogenated waste stream.

    • If dissolved in Methanol/Ethanol/DMSO : Pour into the Non-Halogenated (Flammable) waste stream.

  • Rinsing: Rinse the empty original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.

Protocol C: Emergency Spill Response

For spills > 100 mg or involving concentrated solutions.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Use double nitrile gloves and a P95/N95 respirator if dust is present.

  • Absorb:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquids: Cover with an inert absorbent (Vermiculite or Clay). Do not use paper towels alone for high concentrations as alkynes can be flammable; inert clay is safer.

  • Clean: Clean the surface with a soap/water solution, followed by an ethanol wipe.

References
  • KNApSAcK Metabolite Database. (n.d.). Metabolite Information: 6-Nonadecynoic acid (C00044475).[2] Nara Institute of Science and Technology. Retrieved October 26, 2023, from [Link]

  • Li, X. C., Jacob, M. R., Khan, S. I., Ashfaq, M. K., Babu, K. S., Agarwal, A. K., ... & Clark, A. M. (2008). Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids.[3][4] Antimicrobial Agents and Chemotherapy, 52(7), 2442–2448. Retrieved from [Link]

  • Carballeira, N. M. (2008). New advances in fatty acids as antimalarial, antimycobacterial and antifungal agents. Progress in Lipid Research, 47(1), 50-61.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.